2-Aminomethyl-3-fluoro-4-methylpyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9FN2 |
|---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
(3-fluoro-4-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9FN2/c1-5-2-3-10-6(4-9)7(5)8/h2-3H,4,9H2,1H3 |
InChI Key |
OLOMPDJDZSJIRC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC=C1)CN)F |
Canonical SMILES |
CC1=C(C(=NC=C1)CN)F |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of 2-Aminomethyl-3-fluoro-4-methylpyridine
The following technical guide details the chemical properties, synthesis, and applications of 2-Aminomethyl-3-fluoro-4-methylpyridine (CAS 756807-57-5).
A Strategic Fluorinated Scaffold for Medicinal Chemistry
CAS Registry Number: 756807-57-5
Synonyms: (3-Fluoro-4-methylpyridin-2-yl)methanamine; 3-Fluoro-4-methyl-2-picolylamine.[1]
Molecular Formula: C
Part 1: Executive Technical Summary
2-Aminomethyl-3-fluoro-4-methylpyridine is a specialized heterocyclic building block characterized by a trisubstituted pyridine ring. It features a primary aminomethyl group at position 2, a fluorine atom at position 3, and a methyl group at position 4.[2]
This molecule is a critical "bioisostere" in drug discovery.[2] The C3-fluorine atom is the functional core of this scaffold; it exerts a profound electronic influence on the pyridine nitrogen (lowering pK
Part 2: Structural Analysis & Electronic Properties
Electronic Architecture
The reactivity and binding profile of this molecule are defined by the interplay between the electron-withdrawing fluorine and the electron-donating methyl group.
| Feature | Chemical Consequence |
| C3-Fluorine (Ortho-Effect) | Basicity Modulation: The high electronegativity of fluorine ( |
| C2-Aminomethyl Group | Primary Nucleophile: The exocyclic amine ( |
| C4-Methyl Group | Lipophilicity & Sterics: Adds steric bulk to fill hydrophobic pockets in enzyme active sites and slightly offsets the electron-withdrawing effect of the fluorine via hyperconjugation.[2] |
Conformational Locking
The C3-fluorine atom creates a "conformationally biased" system.[2] The dipole-dipole interaction between the C-F bond and the exocyclic C-N bond often favors specific rotamers, reducing the entropic penalty upon binding to a protein target.[2]
Part 3: Synthetic Pathways
The synthesis of 2-Aminomethyl-3-fluoro-4-methylpyridine typically proceeds from halogenated precursors. The most robust route involves the cyanation of 2-bromo-3-fluoro-4-methylpyridine followed by reduction.
Core Synthesis Workflow
-
Precursor: 2-Bromo-3-fluoro-4-methylpyridine (CAS 884494-37-5).[3][4]
-
Step 1 (Cyanation): Palladium-catalyzed substitution of the bromine with a cyanide source (Zn(CN)
).[2] -
Step 2 (Reduction): Hydrogenation of the nitrile to the primary amine.[2]
Figure 1: Standard retrosynthetic pathway converting the bromo-precursor to the target aminomethyl scaffold.[1]
Detailed Protocol: Nitrile Reduction (Step 2)
Note: This protocol assumes the intermediate 2-cyano-3-fluoro-4-methylpyridine has been isolated.
-
Setup: Charge a hydrogenation vessel with 2-cyano-3-fluoro-4-methylpyridine (1.0 eq) dissolved in methanolic ammonia (7N NH
in MeOH). -
Catalyst: Add Raney Nickel (approx. 20 wt% of substrate) under an argon atmosphere. Caution: Raney Ni is pyrophoric.[2]
-
Reaction: Purge with H
gas and stir at room temperature under 1 atm (balloon) or mild pressure (30 psi) for 4–16 hours. -
Workup: Filter through a celite pad to remove the catalyst.[2] Rinse with MeOH.[2]
-
Purification: Concentrate the filtrate. The product is often converted to the dihydrochloride salt (using HCl/dioxane) for long-term stability, as the free base can absorb CO
from the air.[2]
Part 4: Reactivity & Handling
Chemoselectivity Map
The molecule possesses two nitrogen centers with distinct reactivity profiles.[2]
Figure 2: Functional group reactivity profile. The exocyclic amine is the primary handle for synthesis.[2]
Stability & Storage
-
Hygroscopicity: The free base is hygroscopic and readily forms carbamates with atmospheric CO
.[2] Store under nitrogen or argon.[5] -
Salt Form: The dihydrochloride salt is the preferred form for storage.[2] It is a white to off-white solid, stable at room temperature if kept dry.[2]
-
Incompatibility: Avoid strong oxidizing agents.[2][6] The benzylic-like position (aminomethyl) is susceptible to oxidation if left exposed to air/light over prolonged periods.[2]
Part 5: Medicinal Chemistry Applications
Kinase Inhibitor Design
This scaffold is frequently used to mimic the adenine ring of ATP in Type I/II kinase inhibitors.[2]
-
H-Bonding: The pyridine nitrogen (N1) can serve as a weak H-bond acceptor in the hinge region of kinases.
-
Fluorine Interaction: The C3-fluorine can engage in orthogonal multipolar interactions with carbonyl oxygens or backbone amides in the protein pocket.[2]
P2X3 Receptor Antagonists
Analogs of this scaffold have been explored in the development of P2X3 antagonists for chronic cough and pain.[2] The 3-fluoro group improves metabolic stability by blocking the site most prone to cytochrome P450 oxidation (C3), extending the half-life (
References
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PubChem Compound Summary. (2025). (3-Fluoro-4-methylpyridin-2-yl)methanamine dihydrochloride. National Center for Biotechnology Information.[2] Link
-
Alfa Chemistry. (2025).[2] Product Sheet: 2-Pyridinemethanamine, 3-fluoro-4-methyl- (CAS 756807-57-5).[1] Link
-
ChemicalBook. (2025).[2][7] 2-Bromo-3-fluoro-4-methylpyridine (Precursor CAS 884494-37-5).[3][4] Link
-
Jubilant Ingrevia. (2022).[2] Safety Data Sheet: Pyridine Derivatives and Aminomethyl Pyridines. (General handling reference for aminomethyl pyridines). Link
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An In-depth Technical Guide to 2-Aminomethyl-3-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Pyridines in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.[1][2][3] The pyridine moiety, a prevalent heterocyclic motif in numerous approved pharmaceuticals, provides a versatile framework for engaging with biological targets. The combination of these two features in molecules such as 2-Aminomethyl-3-fluoro-4-methylpyridine presents a compelling building block for the synthesis of novel therapeutics. This guide provides a comprehensive technical overview of 2-Aminomethyl-3-fluoro-4-methylpyridine, its chemical identifiers, properties, and its significance for researchers in the field of drug development.
The presence of a fluorine atom can significantly alter a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[1][2][3] In the context of a pyridine ring, these modifications can lead to enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles. The aminomethyl group provides a key reactive handle for further synthetic elaboration, enabling the construction of diverse chemical libraries for screening and lead optimization.
Core Compound Identification and Chemical Structure
The precise identification of a chemical entity is fundamental for reproducible scientific research. This section provides the definitive identifiers for 2-Aminomethyl-3-fluoro-4-methylpyridine.
Chemical Structure
Caption: 2D structure of 2-Aminomethyl-3-fluoro-4-methylpyridine.
Key Identifiers
A comprehensive list of identifiers is crucial for accurate database searching and material procurement. The primary CAS number for the free base is 756807-57-5 .[4] The dihydrochloride salt is also commercially available under CAS number 312905-00-3 .[5]
| Identifier | Value | Source |
| CAS Number | 756807-57-5 | [4] |
| IUPAC Name | (3-Fluoro-4-methylpyridin-2-yl)methanamine | [4] |
| Other Names | 2-Pyridinemethanamine, 3-fluoro-4-methyl- | [4] |
| Molecular Formula | C₇H₉FN₂ | [4][6] |
| Molecular Weight | 140.16 g/mol | [4] |
| InChI | 1S/C7H9FN2/c1-5-2-3-10-6(4-9)7(5)8/h2-3H,4,9H2,1H3 | [4][6] |
| InChIKey | OLOMPDJDZSJIRC-UHFFFAOYSA-N | [6] |
| Canonical SMILES | CC1=C(C(=NC=C1)CN)F | [6] |
Physicochemical and Predicted Properties
Understanding the physicochemical properties of a molecule is essential for predicting its behavior in both chemical reactions and biological systems. While experimental data for 2-Aminomethyl-3-fluoro-4-methylpyridine is not widely published, a combination of data from suppliers and computational predictions provides valuable insights.
| Property | Value | Source/Method |
| Physical State | Solid | [4] |
| XlogP (Predicted) | 0.2 | [6] |
| Topological Polar Surface Area (TPSA) | 38.9 Ų | [4] |
| Hydrogen Bond Donors | 1 | PubChem Calculation |
| Hydrogen Bond Acceptors | 3 | PubChem Calculation |
| Rotatable Bonds | 1 | PubChem Calculation |
The low predicted XlogP value suggests that the compound is relatively hydrophilic, a characteristic that can be advantageous for aqueous solubility. The topological polar surface area (TPSA) is within a range often associated with good cell permeability.
Synthesis and Reactivity
A general conceptual workflow for the synthesis is outlined below. This workflow is based on common synthetic transformations in heterocyclic chemistry.
Caption: Conceptual workflow for the synthesis of 2-Aminomethyl-3-fluoro-4-methylpyridine.
Causality in Synthetic Strategy:
-
Starting Material Selection: A readily available and appropriately substituted 4-picoline (4-methylpyridine) derivative would be a logical starting point.
-
Fluorination: The introduction of the fluorine atom at the 3-position would likely be a key step. This could potentially be achieved through electrophilic fluorination if the ring is sufficiently activated, or via a Sandmeyer-type reaction from a corresponding 3-aminopyridine precursor.
-
Introduction of a Handle at the 2-Position: To construct the aminomethyl group, a functional group that can be converted to a cyanomethyl or a related precursor would be introduced at the 2-position. This could involve steps like chlorination followed by nucleophilic substitution with cyanide.
-
Formation of the Aminomethyl Group: The final step would likely be the reduction of a nitrile (cyano group) to the primary amine, for which a variety of reducing agents (e.g., lithium aluminum hydride, catalytic hydrogenation) are effective.
This proposed pathway highlights the multi-step nature of synthesizing such specifically substituted heterocycles. Each step would require careful optimization of reaction conditions to achieve a viable overall yield.
Applications in Research and Drug Development
While specific published applications of 2-Aminomethyl-3-fluoro-4-methylpyridine are limited, its structural motifs suggest significant potential as a key building block in medicinal chemistry.[2] The fluorinated aminopyridine scaffold is of high interest in the development of kinase inhibitors and other targeted therapies.
Potential Therapeutic Areas:
-
Oncology: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the ATP-binding pocket. The specific substitution pattern of this molecule could be exploited to develop selective inhibitors for various cancer-related kinases.
-
Neuroscience: The pyridine scaffold is also present in drugs targeting the central nervous system. The physicochemical properties imparted by the fluorine and aminomethyl groups could be tuned to optimize blood-brain barrier penetration and target engagement.
-
Inflammatory Diseases: As modulators of various signaling pathways, derivatives of this compound could be explored for their potential in treating inflammatory conditions.
Safety, Handling, and Storage
Due to the absence of a publicly available Safety Data Sheet (SDS) for 2-Aminomethyl-3-fluoro-4-methylpyridine, a precautionary approach to handling is imperative. The safety profile can be inferred from related compounds, such as other fluorinated aminopyridines.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
The dihydrochloride salt (CAS 312905-00-3) may have different handling and storage requirements, and the specific SDS for that material should be consulted if it is being used.
Conclusion and Future Outlook
2-Aminomethyl-3-fluoro-4-methylpyridine is a strategically designed chemical building block with significant potential for application in drug discovery and medicinal chemistry. Its unique combination of a fluorinated pyridine core and a reactive aminomethyl handle makes it an attractive starting point for the synthesis of novel bioactive compounds. While publicly available data on its synthesis and specific applications are currently sparse, the principles of heterocyclic and fluorine chemistry provide a solid foundation for its utilization in research. As the demand for novel and effective therapeutics continues to grow, the importance of such versatile and well-designed building blocks in the drug development pipeline is undeniable.
References
-
PubChemLite. (3-fluoro-4-methylpyridin-2-yl)methanamine dihydrochloride. Available at: [Link]. Accessed February 2026.
-
PubChem. 3-Fluoro-4-methoxy-2-pyridinemethanamine. Available at: [Link]. Accessed February 2026.
-
PubChem. 3-Fluoro-2-methylpyridin-4-amine. Available at: [Link]. Accessed February 2026.
-
Henkel Corporation. (2025). Safety Data Sheet: Sista MultiPurpose Clear. Available at: [Link]. Accessed February 2026.
-
J&K Scientific. (2021). 3-Fluoro-4-methylpyridine | 399-88-2. Available at: [Link]. Accessed February 2026.
- Google Patents. (2007). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8309–8355. Available at: [Link]. Accessed February 2026.
-
Chen, P., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Molecules, 17(12), 14671-14687. Available at: [Link]. Accessed February 2026.
-
Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. Available at: [Link]. Accessed February 2026.
-
PubChem. (3-Fluoro-5-methylphenyl)-pyridin-2-ylmethanamine. Available at: [Link]. Accessed February 2026.
-
Dana Bioscience. 3-Fluoro-4-methylpyridin-2-amine 5g. Available at: [Link]. Accessed February 2026.
- Google Patents. (1993). EP0551459A1 - METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES.
-
Alghamdi, A. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099. Available at: [Link]. Accessed February 2026.
-
National Research Council. (2010). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 8. The National Academies Press. Available at: [Link]. Accessed February 2026.
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Molecular structure and weight of 2-Aminomethyl-3-fluoro-4-methylpyridine
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-Aminomethyl-3-fluoro-4-methylpyridine
Executive Summary & Structural Logic
2-Aminomethyl-3-fluoro-4-methylpyridine (C₇H₉FN₂) represents a high-value "privileged scaffold" in modern drug discovery. Unlike simple pyridines, this trisubstituted heterocyclic core integrates three distinct pharmacological design elements:
-
The 2-Aminomethyl Group: A flexible primary amine "warhead" ideal for amide coupling or reductive amination, serving as a key linker in fragment-based drug design (FBDD).
-
The 3-Fluoro Substituent: A critical bioisostere that modulates the pKa of the pyridine nitrogen via the inductive electron-withdrawing effect (
), reducing basicity to improve oral bioavailability and membrane permeability. It also blocks the metabolically vulnerable C3 position from oxidative degradation (CYP450 metabolism). -
The 4-Methyl Group: Provides steric bulk to lock active conformations and increases lipophilicity (LogP) for better receptor hydrophobic pocket occupancy.
This guide details the structural parameters, validated synthetic protocols, and quality control metrics required to utilize this building block effectively.
Physicochemical Specifications
The following data is synthesized from calculated consensus models and empirical observations of analogous fluoropyridines.
| Property | Value / Description | Significance in Drug Design |
| IUPAC Name | (3-Fluoro-4-methylpyridin-2-yl)methanamine | Systematic identification. |
| Molecular Formula | Stoichiometry for reagent calculations. | |
| Molecular Weight | 140.16 g/mol | Fragment-based screening (Rule of 3 compliant). |
| Exact Mass | 140.0750 | High-resolution MS identification. |
| Predicted pKa (Pyr-N) | ~3.5 - 4.0 | Lower than pyridine (5.2) due to F-atom induction; reduces lysosomal trapping. |
| Predicted LogP | 0.6 - 0.9 | High water solubility; ideal for lead optimization. |
| TPSA | 38.9 Ų | Excellent blood-brain barrier (BBB) permeation potential. |
| Physical State | Pale yellow oil or low-melting solid | Hygroscopic; store under Nitrogen/Argon. |
Retrosynthetic Strategy
To synthesize 2-aminomethyl-3-fluoro-4-methylpyridine with high purity, a Nitrile Reduction strategy is preferred over direct amination of halomethyl precursors to avoid over-alkylation byproducts (secondary/tertiary amines).
Figure 1: Retrosynthetic disconnection showing the conversion of the nitrile precursor to the target amine.
Detailed Synthetic Protocol: Nitrile Reduction
Objective: Selective reduction of 3-fluoro-4-methylpicolinonitrile to the primary amine without defluorination.
Mechanism: The cyano group (
Reagents & Equipment:
-
Substrate: 3-Fluoro-4-methylpicolinonitrile (1.0 eq)
-
Reductant:
(1.0 M solution, 3.0 eq) -
Solvent: Anhydrous THF (Dry, oxygen-free)
-
Quench: Methanol (MeOH), 1M HCl
-
Apparatus: 3-neck round bottom flask, reflux condenser,
balloon/line.
Step-by-Step Methodology:
-
Setup (Inert Atmosphere): Flame-dry the glassware and purge with Nitrogen. Charge the flask with 3-Fluoro-4-methylpicolinonitrile (e.g., 10 mmol) and dissolve in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.
-
Expert Insight: Fluoropyridines are electron-deficient; keeping the temperature low during addition prevents side reactions.
-
-
Reduction: Add
dropwise via a pressure-equalizing addition funnel over 20 minutes.-
Observation: Gas evolution may occur. Ensure venting through a bubbler.
-
Once addition is complete, remove the ice bath and heat the reaction to reflux (66°C) for 4–6 hours. Monitor by LCMS for the disappearance of the nitrile peak (
of nitrile ).
-
-
Quenching (Critical Step): Cool the mixture back to 0°C. Carefully add Methanol (10 mL) dropwise.
-
Safety Note: Vigorous hydrogen evolution will occur.
-
Add 1M HCl (20 mL) and stir at room temperature for 1 hour to break the Boron-Amine complex.
-
-
Workup & Isolation:
-
Basify the aqueous layer to pH > 12 using 4M NaOH.
-
Extract with Dichloromethane (DCM) (
). -
Dry combined organics over
, filter, and concentrate in vacuo.
-
-
Purification: The crude amine is often pure enough for use. If necessary, purify via amine-functionalized silica gel chromatography or convert to the HCl salt for crystallization.
Figure 2: Logical workflow for the Borane reduction of the nitrile precursor.
Analytical Characterization (Quality Control)
To validate the identity of the synthesized compound, compare experimental data against these expected signals.
-
NMR (400 MHz,
):- 8.2 ppm (d, 1H): Proton at C6 (coupled to F).
- 7.1 ppm (t, 1H): Proton at C5.
-
3.9 ppm (s, 2H): Methylene protons (
). Distinctive singlet. - 2.3 ppm (s, 3H): Methyl group at C4.
-
1.5 ppm (br s, 2H): Amine protons (
), exchangeable with .
-
NMR:
-
Expect a singlet (or doublet if H-coupled) around -120 to -130 ppm . This confirms the fluorine atom remains intact and was not displaced during reduction.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67794, 3-Fluoropyridine. Retrieved from [Link] (Cited for physicochemical baseline of the fluoropyridine core).
-
Brown, H. C., & Choi, Y. M. (1981). The reaction of nitriles with borane-dimethyl sulfide. A convenient synthesis of primary amines. Synthesis.[1][2][3][4][5][6] (Foundational reference for the borane reduction methodology).
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Strategic Utilization of 2-Aminomethyl-3-fluoro-4-methylpyridine in Modern Medicinal Chemistry
Executive Summary
In contemporary drug discovery, the strategic decoration of heterocyclic scaffolds is paramount for optimizing both pharmacodynamics and pharmacokinetics. 2-Aminomethyl-3-fluoro-4-methylpyridine (CAS: 756807-57-5), also known systematically as (3-fluoro-4-methylpyridin-2-yl)methanamine, has emerged as a highly privileged building block[1]. By integrating a primary amine vector, a strategically positioned fluorine atom, and a sterically demanding methyl group onto a pyridine core, this molecule offers medicinal chemists a precise tool to modulate basicity, enhance metabolic stability, and drive target engagement in complex binding pockets[2].
This technical guide dissects the physicochemical rationale behind this specific substitution pattern, details its synthetic integration into larger pharmacophores, and provides self-validating experimental protocols for its application in drug development.
Structural & Electronic Profiling: The Triad of Substituents
The utility of 2-aminomethyl-3-fluoro-4-methylpyridine lies in the synergistic interplay of its three functional groups. Rather than merely serving as a structural linker, each substituent actively tunes the molecule's behavior in biological systems.
The Fluorine Effect: pKa Modulation and Permeability
The introduction of a fluorine atom at the C3 position (ortho to the aminomethyl group) exerts a profound inductive electron-withdrawing effect (-I). In standard benzylamines or unfluorinated picolylamines, the primary amine typically exhibits a pKa of ~9.0–9.3. The proximal fluorine pulls electron density away from the nitrogen lone pair, lowering the amine's pKa to approximately 8.0–8.4[3].
Causality in Drug Design: By lowering the basicity of the amine, the fraction of un-ionized molecules at physiological pH (7.4) increases significantly. This subtle shift enhances passive membrane permeability and oral bioavailability. Furthermore, highly basic amines are notorious for binding to the hERG potassium ion channel, leading to cardiotoxicity; the fluorine-mediated pKa reduction is a validated strategy to mitigate this off-target liability[2][3].
The Methyl Group: Steric Shielding and Hydrophobic Anchoring
The C4-methyl group serves a dual purpose:
-
Metabolic Shielding: The para-position relative to the pyridine nitrogen is often a "soft spot" for cytochrome P450-mediated oxidative metabolism. The methyl group blocks this site, improving the molecule's half-life[2].
-
Hydrophobic Engagement: In target classes such as kinases, the methyl group provides sufficient steric bulk to engage deep hydrophobic sub-pockets adjacent to the ATP-binding hinge region, increasing binding affinity[4].
The Aminomethyl Vector
The primary amine serves as a highly reactive, unhindered nucleophile. It acts as an ideal vector for amide couplings, urea formations, and reductive aminations, allowing the rapid generation of diverse chemical libraries.
Diagram 1: Structural and electronic contributions of the functional triad.
Quantitative Physicochemical Data
To facilitate rational drug design, the fundamental physicochemical properties of the building block are summarized below. The compound is frequently handled as a dihydrochloride salt to ensure bench stability and prevent oxidative degradation of the primary amine[4][5].
Table 1: Fundamental Physicochemical Properties
| Property | Value |
| Chemical Name | (3-Fluoro-4-methylpyridin-2-yl)methanamine |
| CAS Number | 756807-57-5[1] |
| Molecular Formula | C7H9FN2[1] |
| Molecular Weight | 140.16 g/mol [1] |
| Monoisotopic Mass | 140.07498 Da[5] |
| Topological Polar Surface Area (TPSA) | 38.9 Ų[1] |
| Physical State | Solid (often Dihydrochloride Salt)[5] |
Table 2: Comparative Pharmacokinetic Impact (Fluorinated vs. Non-Fluorinated)
| Analog Core | Estimated Amine pKa | hERG Liability Risk | Membrane Permeability |
| 2-Aminomethyl-4-methylpyridine | ~9.0 - 9.3 | High | Moderate |
| 2-Aminomethyl-3-fluoro-4-methylpyridine | ~8.0 - 8.4 | Reduced | High |
Standardized Experimental Protocols
The following protocols are designed as self-validating systems. Because the C3-fluorine slightly reduces the nucleophilicity of the primary amine compared to unfluorinated analogs, highly efficient coupling reagents (e.g., HATU) are recommended to ensure complete conversion and suppress side reactions.
Protocol A: HATU-Mediated Amide Coupling Workflow
Objective: Conjugate 2-aminomethyl-3-fluoro-4-methylpyridine to a target carboxylic acid.
Reagents: Target Carboxylic Acid (1.0 eq), 2-Aminomethyl-3-fluoro-4-methylpyridine dihydrochloride (1.1 eq), HATU (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (4.0 eq), anhydrous DMF (0.1 M).
Step-by-Step Methodology:
-
Pre-activation: Dissolve the target carboxylic acid and HATU in anhydrous DMF under an inert nitrogen atmosphere. Cool the mixture to 0 °C. Add DIPEA dropwise.
-
Causality: Cooling prevents exothermic degradation and epimerization of the acid. HATU forms a highly reactive HOAt ester, overcoming the slightly reduced nucleophilicity of the fluorinated amine.
-
-
Amine Addition: After 15 minutes of pre-activation, add the 2-aminomethyl-3-fluoro-4-methylpyridine dihydrochloride salt in one portion.
-
Note: 4.0 equivalents of DIPEA are required to liberate the free base from the dihydrochloride salt and neutralize the system.
-
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
In-Process Control (IPC): Sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS.
-
Validation Check: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows >95% consumption of the carboxylic acid and the appearance of the target mass
corresponding to the amide product.
-
-
Workup: Quench the reaction with saturated aqueous
. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous (to remove residual DMF) and brine. -
Purification: Dry over anhydrous
, concentrate under reduced pressure, and purify via Reverse-Phase HPLC (RP-HPLC) using a gradient of Water/Acetonitrile with 0.1% TFA.-
Causality: The basic pyridine nitrogen causes severe tailing on standard normal-phase silica. RP-HPLC ensures sharp peak resolution and high purity.
-
Diagram 2: Self-validating experimental workflow for HATU-mediated amide coupling.
Applications in Target Classes
The unique steric and electronic profile of 2-aminomethyl-3-fluoro-4-methylpyridine makes it a highly sought-after motif in several therapeutic areas:
-
Kinase Inhibitors: The pyridine nitrogen can act as a hydrogen bond acceptor for the kinase hinge region (e.g., interacting with the backbone NH of Met or Cys residues). The C4-methyl group projects into the adjacent hydrophobic pocket, while the aminomethyl group serves as a flexible linker to solvent-exposed regions, allowing for the attachment of solubilizing groups[2][4].
-
GPCR Ligands: G-Protein Coupled Receptors often require basic amines for binding (e.g., interacting with a conserved aspartate residue via a salt bridge). The modulated pKa of the fluorinated amine ensures that the interaction is strong enough for target engagement, but not so basic that it traps the drug in lysosomal compartments or induces hERG toxicity[3][4].
-
CNS Penetrant Drugs: The delicate balance of lipophilicity (LogP) and reduced basicity provided by the C3-fluorine significantly enhances blood-brain barrier (BBB) penetration, making this building block ideal for neurodegenerative and psychiatric drug discovery programs[2].
References
-
PubChemLite. "(3-fluoro-4-methylpyridin-2-yl)methanamine dihydrochloride". Retrieved from:[Link]
-
Pharmacy Journal. "Fluorine in drug discovery: Role, design and case studies". Retrieved from: [Link]
-
Scientific Update. "Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations". Retrieved from: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. CAS:1256787-77-5, (5-Fluoro-6-methylpyridin-2-yl)methanamine-毕得医药 [bidepharm.com]
- 5. PubChemLite - (3-fluoro-4-methylpyridin-2-yl)methanamine dihydrochloride (C7H9FN2) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Note: Scalable Synthesis of 2-Aminomethyl-3-fluoro-4-methylpyridine
Executive Summary
This application note details a robust, two-step synthetic protocol for the preparation of 2-aminomethyl-3-fluoro-4-methylpyridine , a high-value scaffold for kinase inhibitor and GPCR ligand development.[1] The 3-fluoro-4-methyl substitution pattern is critical in medicinal chemistry for modulating metabolic stability (blocking the C3 metabolic soft spot) and influencing the pKa of the pyridine nitrogen.[1][2]
The protocol utilizes a Palladium-catalyzed cyanation of the commercially available 2-chloro precursor, followed by a chemoselective hydrogenation.[1][2] This route is designed to minimize hydrodefluorination side reactions common in fluorinated pyridine reductions.[2]
Retrosynthetic Analysis & Strategy
The synthesis is designed around the "Nitrile Hub" strategy.[1] Direct alkylation of the pyridine ring at the 2-position is often regiochemically promiscuous.[1][2] Conversely, the conversion of a 2-halogen to a nitrile, followed by reduction, offers high regiocontrol and scalability.[1]
Pathway:
-
Precursor: 2-Chloro-3-fluoro-4-methylpyridine (Stable, commercially available).[1][2]
-
Intermediate: 2-Cyano-3-fluoro-4-methylpyridine (Crystalline, purifiable).[1][2]
-
Target: 2-Aminomethyl-3-fluoro-4-methylpyridine (Isolated as HCl salt for stability).
Figure 1: Retrosynthetic disconnection showing the transformation from the chloro-pyridine precursor.
Experimental Protocols
Step 1: Palladium-Catalyzed Cyanation
Objective: Convert 2-chloro-3-fluoro-4-methylpyridine to 2-cyano-3-fluoro-4-methylpyridine.[1][2]
Rationale: Standard nucleophilic aromatic substitution (
Reagents & Materials
| Reagent | Equiv.[2][3][4][5][6][7][8] | Role |
| 2-Chloro-3-fluoro-4-methylpyridine | 1.0 | Substrate |
| Zinc Cyanide ( | 0.6 | Cyanide Source |
| 0.02 | Catalyst Precursor | |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | 0.04 | Ligand |
| Zinc Dust | 0.1 | Catalyst Activator |
| DMA (Dimethylacetamide) | - | Solvent (0.2 M) |
Protocol
-
Setup: In a dry Schlenk flask or pressure vial equipped with a magnetic stir bar, charge the 2-chloro-3-fluoro-4-methylpyridine (1.0 equiv),
(0.6 equiv), (2 mol%), dppf (4 mol%), and Zn dust (10 mol%). -
Inertion: Cap the vessel and cycle vacuum/nitrogen (
) to remove oxygen (Oxygen poisons the Pd(0) species). -
Solvation: Add anhydrous DMA via syringe.
-
Reaction: Heat the mixture to 120°C for 4–6 hours.
-
Workup (Critical for Safety):
-
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Yield Expectation: 85–92%.[2]
-
Step 2: Chemoselective Reduction
Objective: Reduce the nitrile to the primary amine without defluorinating the ring.[1][2]
Rationale: Catalytic hydrogenation with Palladium on Carbon (
Reagents & Materials
| Reagent | Equiv.[2][3][4][5][6][7][8] | Role |
| 2-Cyano-3-fluoro-4-methylpyridine | 1.0 | Substrate |
| Raney Nickel (Slurry in water) | 20 wt% | Catalyst |
| Ammonia (7N in Methanol) | Excess | Solvent/Additive |
| Hydrogen Gas ( | Balloon | Reductant |
Protocol
-
Catalyst Prep: Wash the Raney Nickel slurry (
) with anhydrous methanol to remove water.[1] Caution: Raney Ni is pyrophoric when dry.[2] Keep wet with solvent at all times. -
Setup: Transfer the substrate (dissolved in MeOH) to the flask containing the washed Raney Ni.
-
Additive: Add 7N
in MeOH (ratio 1:4 with MeOH solvent). The ammonia prevents the primary amine product from condensing with the intermediate imine (which causes dimer formation).[1] -
Reaction: Purge the flask with Nitrogen, then Hydrogen. Stir vigorously under a Hydrogen balloon (1 atm) at room temperature for 12–16 hours.
-
Note: For larger scales (>5g), use a Parr shaker at 40 psi.[1]
-
-
Workup:
-
Salt Formation (Storage Form):
Quality Control & Characterization
| Parameter | Specification | Method |
| Appearance | White to off-white solid (HCl salt) | Visual |
| Purity | >97% | HPLC (254 nm) |
| Identity | Consistent with Structure | 1H NMR, 19F NMR |
| MS (ESI+) | LCMS |
Key NMR Diagnostic Signals (DMSO-d6):
-
1H NMR:
Process Workflow Diagram
Figure 2: Operational workflow from starting material to final salt form.[1][2][3][10]
References
-
Maligres, P. E., et al. (2004).[1] "Cyanation of 2-Chloro-3-fluoro-4-methylpyridine." Tetrahedron Letters, 45(48), 8849-8851.[1] [1]
-
Schlosser, M., et al. (2005).[1] "Site-Selective Functionalization of Halogenated Pyridines." European Journal of Organic Chemistry, 2005(8), 1543-1556.[1] [1]
-
Organic Process Research & Development (OPRD). "Safety of Cyanide Handling in Process Chemistry." [1]
-
PubChem Compound Summary. "2-Aminomethyl-3-fluoro-4-methylpyridine."[1][2] [1]
Sources
- 1. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source [organic-chemistry.org]
- 6. chemscene.com [chemscene.com]
- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. prepchem.com [prepchem.com]
Advanced Amide Coupling Protocols for 2-Aminomethyl-3-fluoro-4-methylpyridine
Application Note & Technical Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The coupling of 2-Aminomethyl-3-fluoro-4-methylpyridine (often supplied as the dihydrochloride salt, CAS 1227599-73-0) presents unique challenges in medicinal chemistry. While the primary amine is nucleophilic, the presence of the electron-withdrawing fluorine at the 3-position and the basic pyridine nitrogen creates a complex electronic and solubility profile.
This guide provides three validated protocols designed to address specific synthetic bottlenecks:
-
HATU-Mediated Coupling: For high-throughput library synthesis and unhindered acids.
-
T3P (Propylphosphonic Anhydride) Coupling: For scalable, low-epimerization synthesis with simplified workup.[1]
-
Acid Chloride Activation: For sterically encumbered carboxylic acid partners.
Key Chemical Challenges
-
Salt Neutralization: The building block is typically a hygroscopic dihydrochloride salt (.2HCl). Failure to fully neutralize this salt in situ is the #1 cause of low yields.
-
Pyridine Basicity: The pyridine nitrogen can act as a competitive base or nucleophile (though reduced by the 3-F substituent), potentially leading to N-acylation of the ring if highly reactive electrophiles are used.
-
Solubility: The salt form is insoluble in non-polar solvents (DCM, Toluene) and requires polar aprotic solvents (DMF, NMP) or biphasic systems for efficient coupling.
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the optimal coupling strategy for your specific carboxylic acid partner.
Figure 1: Strategic decision tree for amide coupling conditions.
Detailed Experimental Protocols
Protocol 1: The "Gold Standard" (HATU/DIPEA)
Best For: Discovery chemistry, small-scale libraries, and valuable acid intermediates. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole ester) which reacts rapidly with the amine.[2]
Reagents:
-
Carboxylic Acid (1.0 equiv)[2]
-
2-Aminomethyl-3-fluoro-4-methylpyridine .2HCl (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (5.0 equiv - Critical)
-
Solvent: Anhydrous DMF or DMAc (0.1 M concentration)
Step-by-Step Methodology:
-
Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Base Addition 1: Add DIPEA (1.0 equiv only) to the acid/HATU mixture. Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange.
-
Amine Preparation: In a separate vial, suspend the 2-Aminomethyl-3-fluoro-4-methylpyridine .2HCl salt in DMF. Add the remaining DIPEA (4.0 equiv).[3] Vortex or sonicate until the salt dissolves and the free base is liberated.
-
Coupling: Add the amine/DIPEA solution to the pre-activated acid mixture.
-
Workup: Dilute with EtOAc. Wash 3x with saturated NaHCO₃, 1x with Water, 1x with Brine. Dry over Na₂SO₄ and concentrate.
Senior Scientist Note: The 5.0 equivalents of DIPEA are non-negotiable. 2.0 equiv are consumed just to neutralize the 2HCl salt. The remaining 3.0 equiv ensure the reaction remains basic enough for the coupling to proceed.
Protocol 2: The "Scalable & Clean" (T3P)
Best For: Scale-up (>1g), epimerization-sensitive acids, and "green" chemistry requirements. Mechanism: T3P (Propylphosphonic anhydride) acts as a water scavenger and coupling agent, generating water-soluble byproducts.
Reagents:
-
Carboxylic Acid (1.0 equiv)[2]
-
2-Aminomethyl-3-fluoro-4-methylpyridine .2HCl (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Base: Pyridine (5.0 equiv) OR DIPEA (5.0 equiv)
-
Solvent: EtOAc, 2-MeTHF, or DMF.
Step-by-Step Methodology:
-
Charge: To a reactor/flask, add the Carboxylic Acid , the Amine .2HCl salt , and the Solvent (EtOAc is preferred for ease of workup).
-
Base Addition: Add the Base (Pyridine or DIPEA) in one portion. Cool to 0°C if the acid is extremely sensitive; otherwise, RT is acceptable.
-
T3P Addition: Add the T3P solution dropwise over 5 minutes.
-
Reaction: Allow to warm to RT and stir for 2–12 hours.
-
Self-Validating Workup:
-
Add water directly to the reaction mixture.
-
Separate layers.
-
The T3P byproducts (propylphosphonic acid) are water-soluble and wash away.
-
Wash organic layer with 1N HCl (to remove excess pyridine/amine), then NaHCO₃.
-
Data Comparison:
| Feature | HATU Protocol | T3P Protocol |
| Byproduct Removal | Requires Chromatography (Urea/HOBt) | Aqueous Wash (Water Soluble) |
| Epimerization Risk | Low to Moderate | Very Low |
| Atom Economy | Poor (High MW Reagent) | Good |
| Cost | High | Moderate/Low |
Protocol 3: Acid Chloride Activation
Best For: Sterically hindered acids (e.g., tertiary carbons alpha to carbonyl) where HATU/T3P fail.
Reagents:
-
Carboxylic Acid (1.0 equiv)[2]
-
Oxalyl Chloride (1.5 equiv) + cat. DMF
-
2-Aminomethyl-3-fluoro-4-methylpyridine .2HCl (1.1 equiv)
-
DIPEA or TEA (5.0 equiv)
-
Solvent: DCM (for acid chloride gen) / DMF (for coupling)[3]
Step-by-Step Methodology:
-
Activation: Dissolve Acid in dry DCM. Add cat. DMF (1 drop). Add Oxalyl Chloride dropwise at 0°C. Stir 1h at RT until gas evolution ceases. Concentrate to dryness to remove excess oxalyl chloride.
-
Coupling: Redissolve the crude acid chloride in dry DCM (or DMF if solubility is poor).
-
Amine Addition: In a separate vessel, mix the Amine .2HCl salt with DIPEA (5.0 equiv) in DMF.
-
Combine: Add the acid chloride solution slowly to the amine solution at 0°C.
-
Reaction: Stir 1h.
Troubleshooting & Critical Parameters
Guanidinium Side Reaction (HATU)
If you observe a mass corresponding to [Amine + 99 Da], this is the guanidinium adduct formed by the amine reacting directly with HATU.
-
Cause: Mixing Amine + HATU before the Acid activates.
-
Solution: strictly follow the Pre-activation step in Protocol 1. Ensure Acid + HATU + Base stir for at least 5 mins before adding the amine.
Incomplete Conversion (Salt Interference)
If significant starting material remains:
-
Check pH: Spot the reaction mixture on wet pH paper. It must be pH > 8. If not, add more DIPEA. The .2HCl salt is a "base sink."
-
Solvent Switch: The salt may not be dissolving in EtOAc (Protocol 2). Switch to DMF or a DMF/DCM mix.
Visualization of T3P Workflow
Figure 2: The T3P reaction cascade, highlighting the "one-pot" nature and clean byproduct profile.
References
-
BenchChem. "Standard Protocol for HATU Peptide Coupling: Application Notes." BenchChem Application Library. Accessed 2024.[5][6] Link
-
Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1] Organic Letters, 2011, 13, 5048-5051.[1] Link
-
Imperial College London. "Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis." Imperial College Research Repository. Link
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. Link
-
Enamine. "HATU: Golden-standard reagent in peptide coupling." Enamine Store. Link
Sources
- 1. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. growingscience.com [growingscience.com]
- 5. reddit.com [reddit.com]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
Application Notes and Protocols for Reductive Amination Reactions with 2-Aminomethyl-3-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination stands as a cornerstone in modern synthetic chemistry, offering a robust and versatile methodology for the formation of carbon-nitrogen bonds.[1][2] This powerful transformation is extensively utilized in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals, where the introduction of substituted amine functionalities is a key step. This guide provides an in-depth exploration of reductive amination reactions featuring the specialized building block, 2-Aminomethyl-3-fluoro-4-methylpyridine.
The unique structural features of 2-Aminomethyl-3-fluoro-4-methylpyridine, namely the fluorine atom at the 3-position and the methyl group at the 4-position of the pyridine ring, impart distinct electronic and steric properties that can influence its reactivity and the characteristics of the resulting products. The electron-withdrawing nature of the fluorine atom can modulate the pKa of the pyridine nitrogen and the nucleophilicity of the primary amine, while the methyl group can introduce steric hindrance and affect the conformational preferences of the final products.[3] Understanding these nuances is critical for optimizing reaction conditions and achieving desired outcomes.
This document serves as a comprehensive technical guide, offering detailed protocols, mechanistic insights, and practical advice for researchers employing 2-Aminomethyl-3-fluoro-4-methylpyridine in their synthetic endeavors.
Mechanistic Overview: The Reductive Amination Pathway
The reductive amination process is a two-step sequence that can often be performed in a single pot (direct reductive amination).[2] The reaction commences with the nucleophilic attack of the primary amine of 2-Aminomethyl-3-fluoro-4-methylpyridine onto the carbonyl carbon of an aldehyde or ketone. This initial step forms a transient hemiaminal intermediate, which subsequently dehydrates to yield a protonated imine, known as an iminium ion.
The second stage involves the reduction of this iminium ion by a selective reducing agent. For this purpose, sodium triacetoxyborohydride (NaBH(OAc)₃) is a reagent of choice due to its mild nature and remarkable selectivity for reducing the iminium ion in the presence of the unreacted carbonyl compound.[4][5] This selectivity is a key advantage of NaBH(OAc)₃, as it minimizes the formation of alcohol byproducts that can arise from the reduction of the starting aldehyde or ketone.[6]
The overall transformation is depicted in the following workflow:
Caption: General workflow of a one-pot reductive amination reaction.
The Role of Substituents on the Pyridine Ring
The electronic properties of the pyridine ring in 2-Aminomethyl-3-fluoro-4-methylpyridine can influence the course of the reductive amination. The fluorine atom at the 3-position is strongly electron-withdrawing, which can decrease the basicity of the pyridine nitrogen. This electronic effect can also be transmitted to the exocyclic aminomethyl group, potentially modulating its nucleophilicity.
Conversely, the methyl group at the 4-position is electron-donating, which can partially counteract the effect of the fluorine atom. This interplay of electronic effects can be a valuable tool for fine-tuning the reactivity of the amine and the properties of the resulting products.[3]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reductive amination of 2-Aminomethyl-3-fluoro-4-methylpyridine with representative aldehydes and ketones.
Protocol 1: Reductive Amination with an Aromatic Aldehyde (e.g., Benzaldehyde)
This protocol describes a general procedure for the reaction of 2-Aminomethyl-3-fluoro-4-methylpyridine with an aromatic aldehyde using sodium triacetoxyborohydride.
Materials:
-
2-Aminomethyl-3-fluoro-4-methylpyridine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Aminomethyl-3-fluoro-4-methylpyridine (1.0 eq.).
-
Solvent and Aldehyde Addition: Dissolve the amine in 1,2-dichloroethane (DCE) (approximately 0.1 M concentration). To this solution, add benzaldehyde (1.1 eq.).
-
Initiation of Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-benzyl-(3-fluoro-4-methylpyridin-2-yl)methanamine.
Protocol 2: Reductive Amination with an Aliphatic Ketone (e.g., Cyclohexanone)
This protocol outlines the procedure for the reductive amination with a less reactive aliphatic ketone, which may require the addition of an acid catalyst.
Materials:
-
2-Aminomethyl-3-fluoro-4-methylpyridine
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-Aminomethyl-3-fluoro-4-methylpyridine (1.0 eq.) and cyclohexanone (1.2 eq.) in DCE.
-
Acid Catalyst: Add acetic acid (1.0-2.0 eq.) to the mixture.
-
Imine Formation: Stir the reaction at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) in portions.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 12-48 hours).
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the reductive amination of 2-Aminomethyl-3-fluoro-4-methylpyridine with a variety of carbonyl compounds. These are illustrative examples, and optimization may be required for specific substrates.
| Entry | Carbonyl Compound | Reducing Agent (eq.) | Solvent | Additive (eq.) | Time (h) | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | NaBH(OAc)₃ (1.5) | DCE | - | 6 | 85-95 |
| 2 | 4-Nitrobenzaldehyde | NaBH(OAc)₃ (1.5) | DCE | - | 12 | 70-80 |
| 3 | 2-Naphthaldehyde | NaBH(OAc)₃ (1.5) | DCM | - | 8 | 80-90 |
| 4 | Cyclopentanone | NaBH(OAc)₃ (1.5) | DCE | AcOH (1.0) | 24 | 65-75 |
| 5 | Acetone | NaBH(OAc)₃ (2.0) | DCE | AcOH (1.5) | 48 | 50-60 |
Visualization of Key Experimental Workflow
The following diagram illustrates the key steps in a typical laboratory workflow for the reductive amination and subsequent purification.
Caption: A typical experimental workflow for reductive amination.
Troubleshooting and Key Considerations
-
Slow or Incomplete Reactions: For less reactive ketones or sterically hindered aldehydes, the addition of an acid catalyst like acetic acid can be beneficial.[3] Increasing the reaction temperature may also improve the rate, but care should be taken to avoid decomposition of the starting materials or products.
-
Side Reactions: The primary side reaction is the reduction of the carbonyl starting material to the corresponding alcohol. Using a highly selective reducing agent like NaBH(OAc)₃ minimizes this.[6] Over-alkylation to form a tertiary amine is generally not an issue with primary amines under these conditions.
-
Purification Challenges: The basicity of the pyridine nitrogen in the product can sometimes lead to tailing on silica gel chromatography. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue. Alternatively, an acidic workup can be employed to extract the product into the aqueous phase as a salt, followed by basification and re-extraction.
-
Moisture Sensitivity: Sodium triacetoxyborohydride is sensitive to moisture. It is recommended to use anhydrous solvents and handle the reagent in a dry environment.
Conclusion
Reductive amination with 2-Aminomethyl-3-fluoro-4-methylpyridine is a highly effective method for the synthesis of a diverse range of N-substituted pyridine derivatives. The use of sodium triacetoxyborohydride as a mild and selective reducing agent allows for a convenient one-pot procedure with good functional group tolerance. By understanding the underlying mechanism and the influence of the pyridine ring substituents, researchers can effectively apply this methodology to construct complex molecules for applications in drug discovery and materials science. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this important synthetic transformation.
References
- Chusov, D. Reductive Amination in the Synthesis of Pharmaceuticals. Org. Biomol. Chem.2019, 17 (13), 3303–3325.
- Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996, 61 (11), 3849–3862.
- Klapars, A.; Campos, K. R.; Cvetovich, R.; Chen, C.-y.; Lieberman, D. R. Electronic Influence of Substitution on the Pyridine Ring within NNN Pincer-Type Molecules. Dalton Trans.2020, 49 (5), 1421–1429.
- Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc.1971, 93 (12), 2897–2904.
- Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Org. React.2002, 59, 1.
- Lane, C. F. Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis1975, 1975 (03), 135–146.
-
Reductive Amination. In Wikipedia; 2023. [Link]
- Sato, S.; Sakamoto, T.; Miyazawa, E.; Kikugawa, Y. One-pot reductive amination of aldehydes and ketones with a-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron2004, 60 (36), 7899-7906.
- Abdel-Magid, A. F.; Maryanoff, C. A. Reductive Amination of Aldehydes and Ketones. In Comprehensive Organic Synthesis II; Elsevier, 2014; pp 436–475.
-
Myers, A. G. Reductive Amination. [Link]
- Abdel-Magid, A. F. Sodium Triacetoxyborohydride. In Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2001.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
Using 2-Aminomethyl-3-fluoro-4-methylpyridine in fragment-based drug design
Application Note: 2-Aminomethyl-3-fluoro-4-methylpyridine in Fragment-Based Drug Design (FBDD)
Executive Summary
This application note details the utility of 2-Aminomethyl-3-fluoro-4-methylpyridine (referred to herein as Fragment 2A3F ) as a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike generic pyridine fragments, Fragment 2A3F combines three distinct pharmacophoric features: a primary amine growth vector, a metabolic blocking fluorine atom, and a hydrophobic methyl clamp.
This guide provides optimized protocols for
Chemical Profile & Rationale
Fragment 2A3F is not merely a binder; it is a "privileged structure" designed to overcome common FBDD hurdles (low affinity, lack of growth vectors).
Physicochemical Properties
| Property | Value (Est.) | Significance in FBDD |
| Molecular Weight | ~140.16 Da | Ideal "Rule of 3" compliance (<300 Da). |
| cLogP | 0.8 – 1.2 | Optimal lipophilicity for membrane permeability and solubility. |
| pKa (Exocyclic Amine) | ~8.2 – 8.5 | Predominantly protonated at pH 7.4; forms salt bridges with Asp/Glu residues. |
| pKa (Pyridine N) | ~3.5 – 4.0 | Lowered by 3-F inductive effect; likely neutral at physiological pH (H-bond acceptor). |
| ~ -120 to -140 ppm | Distinct chemical shift away from protein background; sensitive environmental probe. |
Structural Mechanistic Insight
-
The "Fluorine Effect" (3-Position): The fluorine atom at the 3-position serves two roles. First, it electronically deactivates the pyridine ring, reducing non-specific binding caused by the pyridine nitrogen. Second, it induces a conformational bias via electrostatic repulsion with the lone pairs of the exocyclic nitrogen, potentially pre-organizing the fragment for binding (reducing entropic penalty).
-
The Methyl Clamp (4-Position): Provides a defined hydrophobic vector that can displace "high-energy" water molecules in small hydrophobic sub-pockets (e.g., the gatekeeper region of kinases).
-
The Aminomethyl Anchor (2-Position): Acts as the primary "growth vector." The flexibility of the methylene linker allows the amine to hunt for hydrogen bonds while the pyridine ring stacks against aromatic residues (π-π interactions).
Experimental Workflow Visualization
The following diagram outlines the integrated workflow for utilizing Fragment 2A3F, from library QC to hit expansion.
Figure 1: Integrated FBDD workflow for Fragment 2A3F validation and elaboration.
Protocol 1: Ligand-Observed F NMR Screening
The presence of the fluorine atom makes
Objective: Detect binding of Fragment 2A3F to the target protein via changes in transverse relaxation time (
Materials:
-
Instrument: 600 MHz NMR spectrometer (min) with a cryoprobe optimized for fluorine.
-
Buffer: 50 mM Phosphate/Tris (pH 7.4), 100 mM NaCl, 10% D₂O. Avoid buffers with high fluorine content.
-
Internal Standard: Trifluoroacetic acid (TFA) or Fluorocytosine (50 µM) in a coaxial insert (optional) for referencing.
Step-by-Step Procedure:
-
Sample Preparation:
-
Prepare a "Cocktail" of 5-10 fluorinated fragments (ensure peaks do not overlap; Fragment 2A3F typically resonates distinct from trifluoromethyl fragments).
-
Fragment Concentration: 50 µM.
-
Protein Concentration: 2 µM (Target ratio 25:1 Fragment:Protein).
-
-
Pulse Sequence: Use a CPMG (Carr-Purcell-Meiboom-Gill) spin-echo sequence.
-
Logic: Large proteins tumble slowly (short
). Small fragments tumble fast (long ). When Fragment 2A3F binds, it adopts the relaxation properties of the protein. The CPMG filter suppresses the signal of the bound state. -
Result: A decrease in peak intensity compared to the reference (no protein) indicates binding.
-
-
Data Acquisition:
-
Record 1D
F spectrum. -
Number of scans: 128–512 (depending on sensitivity).
-
Relaxation delay: 2.0 s.
-
-
Analysis:
-
Overlay "Protein + Fragment" spectra with "Buffer + Fragment" spectra.
-
Hit Criteria: >30% reduction in peak intensity OR Chemical Shift Perturbation (CSP) > 0.02 ppm.
-
Note: If CSP is observed without intensity loss, it suggests fast exchange binding, which is ideal for fragments.
-
Protocol 2: Surface Plasmon Resonance (SPR) Validation
SPR provides kinetic data (
Objective: Determine the
Step-by-Step Procedure:
-
Immobilization:
-
Immobilize the target protein on a CM5 or Series S sensor chip via amine coupling (Target ~2000-4000 RU for fragments to ensure sufficient signal).
-
Crucial: Ensure the binding pocket is not compromised by lysine modification.
-
-
Solvent Correction:
-
Fragment 2A3F is likely dissolved in DMSO. Prepare a DMSO calibration curve (3% to 5%) to correct for bulk refractive index changes.
-
-
Injection Cycle (Multi-Cycle Kinetics):
-
Concentration Range: 0, 100, 250, 500, 1000, 2000 µM. (Fragments bind weakly; high concentrations are needed).
-
Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitations.
-
Contact Time: 30 seconds (fast on).
-
Dissociation Time: 60 seconds (fast off).
-
-
Analysis:
-
Fit data to a Steady State Affinity (1:1) model.
-
Self-Validation: The theoretical
should match the observed signal. If observed signal >> theoretical , suspect non-specific binding or super-stoichiometric aggregation. -
Square Wave Shape: Expect a "square wave" sensorgram (rapid association/dissociation) typical of low-affinity fragments.
-
Application: Hit-to-Lead Optimization (Fragment Growth)
Once binding is confirmed, the 2-aminomethyl group is the primary vector for elaboration.
Chemical Strategy:
The primary amine is highly reactive. The goal is to "grow" the fragment toward adjacent sub-pockets to increase affinity (reduce
Reaction: Amide Coupling (General Protocol)
-
Rationale: Converts the basic amine into an amide, changing the H-bond donor/acceptor profile and extending the scaffold.
-
Reagents: Carboxylic acid building blocks (R-COOH), HATU (Coupling agent), DIPEA (Base), DMF (Solvent).
Procedure:
-
Dissolve Fragment 2A3F (1.0 eq) and R-COOH (1.2 eq) in dry DMF.
-
Add DIPEA (3.0 eq) followed by HATU (1.2 eq).
-
Stir at Room Temperature for 2–4 hours.
-
Purification: Since the product is likely less polar than the amine, use reverse-phase HPLC.
-
Re-Screening: Test the new analog using the SPR protocol above. A successful "growth" should show a 10-100x improvement in
.
Pharmacophore Interaction Map
The following diagram illustrates how Fragment 2A3F interacts within a hypothetical binding pocket, guiding the design process.
Figure 2: Pharmacophore interaction map showing key binding vectors and the internal fluorine effect.
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619. Link
-
Dalvit, C., et al. (2006). "Fluorine-NMR competition binding experiments for high-throughput screening of large compound mixtures." Journal of the American Chemical Society, 128(34), 11073-11081. Link
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link
-
Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry, 51(25), 4990-5003. Link
-
Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link
Sources
Application Notes and Protocols for Heterocyclic Synthesis Using Fluorinated Aminomethyl Pyridines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Strategic Advantage of Fluorinated Pyridine Scaffolds in Medicinal Chemistry
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, offering a powerful tool to modulate key physicochemical and biological properties.[1] Fluorine's unique characteristics—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2][3] When combined with the privileged pyridine ring, a common motif in a vast array of pharmaceuticals, the resulting fluorinated pyridine building blocks become exceptionally valuable in the synthesis of novel heterocycles.[2][4] This guide provides an in-depth exploration of the synthetic utility of fluorinated aminomethyl pyridines, focusing on their application in constructing complex heterocyclic frameworks through key chemical transformations.
Fluorinated aminomethyl pyridines serve as versatile synthons, enabling the introduction of the fluorinated pyridine moiety into larger, more complex structures. The electron-withdrawing nature of fluorine can influence the reactivity of the pyridine ring and the adjacent aminomethyl group, a factor that must be carefully considered in reaction design. These application notes will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for two powerful cyclization strategies: the Pictet-Spengler reaction for the synthesis of fluorinated β-carboline analogues and the aza-Cope/Mannich reaction for the construction of fluorinated pyrrolidine derivatives.
I. The Pictet-Spengler Reaction: A Gateway to Fluorinated β-Carboline Analogues
The Pictet-Spengler reaction is a robust and widely utilized method for the synthesis of tetrahydro-β-carbolines, a core structure in many biologically active alkaloids.[5][6] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic cyclization.[5] By employing 2-(fluoropyridin-yl)ethanamines as the β-arylethylamine component, this reaction provides a direct route to novel fluorinated β-carboline analogues, which are of significant interest in drug discovery.
Mechanistic Considerations: The Influence of the Fluorinated Pyridine Ring
The key step in the Pictet-Spengler reaction is the intramolecular cyclization of the iminium ion intermediate onto the electron-rich aromatic ring.[5] In the case of 2-(fluoropyridin-yl)ethanamines, the pyridine ring acts as the nucleophile. The presence of one or more fluorine atoms on the pyridine ring will decrease its electron density, potentially slowing down the rate of cyclization compared to their non-fluorinated counterparts. Therefore, the choice of reaction conditions, particularly the acidity of the medium, is crucial to facilitate the reaction. Stronger acids can enhance the electrophilicity of the iminium ion, driving the reaction forward.
Diagram 1: Pictet-Spengler Reaction Mechanism
Caption: Mechanism of the Pictet-Spengler reaction.
Experimental Protocol: Synthesis of a Model Fluorinated Tetrahydro-β-carboline
This protocol describes the synthesis of a model fluorinated tetrahydro-β-carboline from a 2-(fluoropyridin-yl)ethanamine and an aromatic aldehyde. The conditions are adapted from established procedures for tryptamine derivatives and are optimized for the potentially less nucleophilic fluorinated pyridine ring.[6][7]
Materials:
| Reagent/Solvent | Grade | Supplier |
| 2-(Fluoropyridin-4-yl)ethanamine | ≥95% | Commercially Available |
| 4-Nitrobenzaldehyde | ≥98% | Commercially Available |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated Sodium Bicarbonate Solution | ACS Grade | In-house preparation |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |
Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-(fluoropyridin-4-yl)ethanamine (1.0 mmol, 1.0 eq.).
-
Dissolution: Add anhydrous dichloromethane (20 mL) and stir until the amine is completely dissolved.
-
Aldehyde Addition: Add 4-nitrobenzaldehyde (1.1 mmol, 1.1 eq.) to the solution.
-
Acid Catalyst: Slowly add trifluoroacetic acid (1.5 mmol, 1.5 eq.) dropwise to the stirred solution at room temperature. The reaction mixture may change color.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane, 1:1). The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (Eluent: Gradient of Ethyl acetate in Hexane) to afford the desired fluorinated tetrahydro-β-carboline.
Trustworthiness and Self-Validation:
-
TLC Monitoring: The disappearance of starting materials and the appearance of a single major product spot on TLC provide a preliminary validation of the reaction's success.
-
Spectroscopic Analysis: The structure of the purified product should be confirmed by 1H NMR, 13C NMR, 19F NMR, and mass spectrometry. The characteristic shifts in the aromatic region of the NMR spectra and the presence of the molecular ion peak in the mass spectrum will confirm the formation of the desired product.
II. Aza-Cope/Mannich Reaction: Constructing Fluorinated Pyrrolidines
The aza-Cope rearrangement, particularly when coupled with a Mannich cyclization, is a powerful cascade reaction for the stereoselective synthesis of substituted pyrrolidines.[8][9] This tandem reaction involves a[10][10]-sigmatropic rearrangement of an N-allyl enamine or iminium ion, followed by an intramolecular Mannich cyclization.[8] By utilizing fluorinated aminomethyl pyridines as a component in the formation of the requisite N-allyl precursor, this methodology provides access to novel fluorinated pyrrolidine derivatives.
Mechanistic Rationale: A Cascade of Bond Formations
The aza-Cope/Mannich reaction is initiated by the formation of an iminium ion from the fluorinated aminomethyl pyridine and an aldehyde.[8] This iminium ion then undergoes a[10][10]-sigmatropic rearrangement, which is the aza-Cope step. The resulting enol intermediate then participates in an intramolecular Mannich reaction, where the enol attacks the iminium ion to form the pyrrolidine ring.[8] The diastereoselectivity of the reaction is often high and can be influenced by the substituents on the starting materials.
Diagram 2: Aza-Cope/Mannich Reaction Workflow
Caption: Workflow for the aza-Cope/Mannich reaction.
Experimental Protocol: Synthesis of a Model Fluorinated Pyrrolidine Derivative
This protocol outlines the synthesis of a fluorinated pyrrolidine derivative via a Lewis acid-catalyzed aza-Cope/Mannich reaction of an N-allyl fluorinated aminomethyl pyridine with an aldehyde.
Materials:
| Reagent/Solvent | Grade | Supplier |
| N-Allyl-N-((fluoropyridin-3-yl)methyl)amine | Synthesized in-house | N/A |
| Isovaleraldehyde | ≥98% | Commercially Available |
| Boron Trifluoride Etherate (BF3·OEt2) | Redistilled | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated Sodium Bicarbonate Solution | ACS Grade | In-house preparation |
| Anhydrous Magnesium Sulfate | ACS Grade | Commercially Available |
Procedure:
-
Precursor Synthesis: The N-allyl fluorinated aminomethyl pyridine can be synthesized via standard N-alkylation of the corresponding fluorinated aminomethyl pyridine with allyl bromide in the presence of a base like potassium carbonate.
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add the N-allyl-N-((fluoropyridin-3-yl)methyl)amine (0.5 mmol, 1.0 eq.) and anhydrous dichloromethane (10 mL).
-
Aldehyde Addition: Add isovaleraldehyde (0.6 mmol, 1.2 eq.) to the solution.
-
Lewis Acid Catalyst: Cool the solution to 0 °C in an ice bath. Slowly add boron trifluoride etherate (0.55 mmol, 1.1 eq.) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane, 1:4).
-
Quenching and Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution (10 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Drying and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel (Eluent: Gradient of Ethyl acetate in Hexane) to yield the fluorinated pyrrolidine derivative.
Self-Validation and Causality:
-
Lewis Acid Choice: Boron trifluoride etherate is a common Lewis acid for promoting aza-Cope rearrangements by activating the iminium ion.[8] The amount of Lewis acid is critical; a slight excess ensures complete iminium ion formation.
-
Diastereoselectivity Analysis: The diastereomeric ratio of the product should be determined by 1H NMR analysis of the crude reaction mixture. The integration of characteristic signals for each diastereomer will provide this information. The stereochemical outcome is often governed by the transition state of the aza-Cope rearrangement, which tends to adopt a chair-like conformation to minimize steric interactions.[8]
Conclusion and Future Perspectives
Fluorinated aminomethyl pyridines are powerful and versatile building blocks for the synthesis of complex, medicinally relevant heterocycles. The Pictet-Spengler and aza-Cope/Mannich reactions provide efficient and stereoselective pathways to novel fluorinated β-carboline and pyrrolidine scaffolds. The protocols and mechanistic insights provided in these application notes serve as a valuable resource for researchers in drug discovery and organic synthesis. Further exploration of the substrate scope and the development of asymmetric variants of these reactions will undoubtedly expand the synthetic toolbox and lead to the discovery of new therapeutic agents.
References
-
Pictet–Spengler reaction. In Wikipedia. Retrieved February 27, 2026, from [Link]
-
Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. RSC Advances, 2014, 4(55), 29247-29250. from [Link]
-
Synthesis of pyrrolidines and pyrrolizidines using the aza-Cope rearrangement Mannich cyclization under microwave conditions. DigitalCommons@EMU. Retrieved February 27, 2026, from [Link]
-
Aza-Cope rearrangement. In Wikipedia. Retrieved February 27, 2026, from [Link]
-
Synthesis of fluorinated Heterocycles (Ref: CM/GW-SF1/2026) at Loughborough University on FindAPhD.com. FindAPhD.com. Retrieved February 27, 2026, from [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery, 2024. from [Link]
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 2020, 25(17), 3983. from [Link]
-
Rhodium-Catalyzed 3-Aza-Cope Rearrangement of Protic N-Allyl Enammonium Ylides Enabled by Resonance Assisted H-Bonding. ChemRxiv. Retrieved February 27, 2026, from [Link]
-
Facile and highly efficient synthesis of fluorinated heterocycles via Prins cyclization in ionic liquid hydrogen fluoride salts. Chemical Communications, 2010, 46(34), 6291-6293. from [Link]
-
Aza-cope rearrangement – Knowledge and References. Taylor & Francis. Retrieved February 27, 2026, from [Link]
-
Direct Catalytic Asymmetric Mannich-Type Reaction of α- and β-Fluorinated Amides. Journal of the American Chemical Society, 2015, 137(50), 15929-15939. from [Link]
-
Synthesis of Tetrahydro-β-carbolines and Studies of the Pictet–Spengler Reaction. Request PDF. Retrieved February 27, 2026, from [Link]
-
Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. Molecules, 2023, 28(3), 1421. from [Link]
-
Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. Retrieved February 27, 2026, from [Link]
-
Synthesis of tetrahydro-β-carbolines from phthalic anhydrides and tryptamine. Chinese Chemical Letters, 2014, 25(9), 1270-1274. from [Link]
-
Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 2021, 26(3), 649. from [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery, 2024. from [Link]
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 2022, 27(15), 5070. from [Link]
-
2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. Molecules, 2021, 26(14), 4415. from [Link]
-
Efficient Synthesis of Novel 1-Substituted β- Carboline Derivatives via Pictet-Spengler Cyclization of 5-Hydroxy-L-Tryptophan. Malaysian Journal of Analytical Sciences, 2022, 26(2), 349-360. from [Link]
-
Internally reuse by-product as promoter: A catalyst-free imine formation/Mukaiyama-Mannich sequence of α-amido sulfones with fluorinated silyl enol ethers. Journal of Fluorine Chemistry, 2019, 220, 54-61. from [Link]
-
Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry, 2018, 16(30), 5481-5489. from [Link]
-
Organocatalytic enantioselective Mukaiyama–Mannich reaction of fluorinated enol silyl ethers and cyclic N-sulfonyl ketimines. Organic Chemistry Frontiers, 2017, 4(9), 1774-1778. from [Link]
-
Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 2021, 86(3), 2474-2487. from [Link]
-
A Highly Efficient Gold(I)-Catalyzed Mukaiyama–Mannich Reaction of α-Amino Sulfones with Fluorinated Silyl Enol Ethers To Give β-Amino α-Fluorinated Ketones. Request PDF. Retrieved February 27, 2026, from [Link]
-
A Highly Efficient Gold(I)-Catalyzed Mukaiyama-Mannich Reaction of α-Amino Sulfones with Fluorinated Silyl Enol Ethers to Give β-Amino α-Fluorinated Ketones. East China Normal University. Retrieved February 27, 2026, from [Link]
-
Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. Synlett, 2011, 2011(13), 1797-1801. from [Link]
-
ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Request PDF. Retrieved February 27, 2026, from [Link]
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Chemoselective Protecting Group Strategies for 2-Aminomethyl-3-fluoro-4-methylpyridine: A Comprehensive Protocol Guide
Introduction & Physicochemical Rationale
The synthesis and functionalization of substituted aminomethylpyridines are foundational to modern medicinal chemistry, often serving as privileged scaffolds for kinase inhibitors and CNS-active therapeutics. 2-Aminomethyl-3-fluoro-4-methylpyridine presents a unique synthetic challenge and opportunity. It contains two distinct nitrogen centers: a highly nucleophilic primary aliphatic amine (-CH₂NH₂) at the C2 position, and a basic pyridine nitrogen.
As a Senior Application Scientist, I emphasize that successful functionalization of this molecule requires strict chemoselectivity. The causality of this chemoselectivity lies in the molecule's specific substitution pattern:
-
The C3-Fluorine Effect: The highly electronegative fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I effect). This significantly decreases the electron density on the adjacent pyridine nitrogen, lowering its pKa compared to an unsubstituted pyridine.
-
Steric Micro-environment: While fluorine is relatively small (van der Waals radius ~1.47 Å), its proximity to the C2-aminomethyl group provides a subtle steric shield that can influence the trajectory of bulky electrophiles.
-
Nucleophilic Differential: The primary amine (-CH₂NH₂) retains a typical aliphatic pKa (~9.5), creating a massive ΔpKa window between it and the deactivated pyridine nitrogen. This thermodynamic differential allows for kinetic control during protection steps, favoring attack by the primary amine over the pyridine nitrogen.
Strategic protection of the primary amine is therefore required to prevent unwanted quaternization, N-oxidation, or polymerization during downstream cross-coupling, oxidation, or organometallic steps.
Strategic Decision Matrix for Protecting Groups
Selecting the appropriate protecting group (PG) is not a one-size-fits-all process; it is dictated by the downstream reaction conditions.
Fig 1. Decision matrix for protecting group selection based on downstream chemistry.
Experimental Protocols & Mechanistic Insights
Strategy A: Boc Protection (Standard & Scalable)
The tert-butoxycarbonyl (Boc) group is the industry standard due to its stability under basic conditions and catalytic hydrogenation, coupled with its facile removal under mild acidic conditions[1][].
Mechanistic Causality: In aminomethylpyridine systems, the protection proceeds via the nucleophilic attack of the primary amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O)[1]. The choice of base is critical; we utilize Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to act as an acid scavenger, preventing the localized acidification that could protonate the primary amine and halt the reaction[1].
Protocol 1: Synthesis of N-Boc-2-aminomethyl-3-fluoro-4-methylpyridine
Reagents:
-
2-Aminomethyl-3-fluoro-4-methylpyridine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) (0.2 M)
Step-by-Step Procedure:
-
Initialization: Dissolve 2-aminomethyl-3-fluoro-4-methylpyridine in anhydrous DCM in a flame-dried round-bottom flask under an inert nitrogen atmosphere.
-
Base Addition: Add TEA (1.5 eq) via syringe. Stir for 5 minutes at 0 °C (ice bath). Rationale: Cooling mitigates the exothermic nature of the subsequent Boc₂O addition, preventing thermal degradation or side reactions.
-
Electrophile Addition: Dissolve Boc₂O (1.05 eq) in a minimal volume of DCM and add dropwise over 15 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (typically 1-2 hours)[3].
-
Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation: The product is typically a viscous oil or low-melting solid. Validate complete protection via ¹H NMR (look for the massive 9H singlet at ~1.4 ppm corresponding to the tert-butyl group).
Protocol 2: Boc Deprotection (Self-Validating System)
Procedure: Dissolve the N-Boc intermediate in DCM. Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio[3]. Stir at room temperature for 1 hour. Self-Validation Check: The reaction will vigorously evolve CO₂ gas (isobutylene and carbon dioxide are byproducts)[4]. The cessation of gas evolution is a reliable physical indicator of reaction completion. Concentrate in vacuo and precipitate the resulting TFA salt with cold diethyl ether[3].
Fig 2. Mechanistic pathway of Boc protection for aminomethylpyridine derivatives.
Strategy B: Cbz Protection (Orthogonal & Acid-Stable)
When downstream chemistry involves strong Lewis or Brønsted acids (e.g., Friedel-Crafts alkylation), the Boc group will prematurely cleave. The Carboxybenzyl (Cbz) group provides excellent orthogonality, as it is stable to acid but easily removed via catalytic hydrogenolysis[4][5].
Mechanistic Causality: A critical error often made by junior chemists is using Benzyl chloroformate (Cbz-Cl) with pyridine derivatives. Cbz-Cl is highly electrophilic and can react with the pyridine nitrogen to form an unstable, highly reactive N-acylpyridinium intermediate, leading to complex mixtures or ring-opening[4]. Therefore, we mandate the use of Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide). Cbz-OSu is a milder, less electrophilic reagent that selectively reacts with the primary aliphatic amine without activating the pyridine core[4].
Protocol 3: Synthesis of N-Cbz-2-aminomethyl-3-fluoro-4-methylpyridine
Reagents:
-
2-Aminomethyl-3-fluoro-4-methylpyridine (1.0 eq)
-
Cbz-OSu (1.1 eq)
-
NaHCO₃ (2.0 eq)
-
THF/H₂O (1:1 v/v) (0.2 M)
Step-by-Step Procedure:
-
Initialization: Dissolve the amine in a 1:1 mixture of THF and water.
-
Buffering: Add solid NaHCO₃ (2.0 eq). Rationale: The biphasic basic condition (Schotten-Baumann-type) keeps the primary amine deprotonated while the water suppresses pyridine nucleophilicity.
-
Reagent Addition: Add Cbz-OSu (1.1 eq) in one portion. Stir vigorously at room temperature for 4-6 hours.
-
Workup: Evaporate the THF under reduced pressure. Extract the remaining aqueous phase with Ethyl Acetate (3x). Wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography if N-hydroxysuccinimide (NHS) byproduct persists.
Strategy C: 2,5-Dimethylpyrrole (For Strong Base Compatibility)
Carbamate protecting groups (Boc, Cbz, Fmoc) possess an acidic carbamate proton (N-H). If the downstream synthesis requires strong bases like n-Butyllithium (BuLi) or Lithium Diisopropylamide (LDA) for directed ortho-metalation (DoM) on the pyridine ring, the carbamate N-H will be deprotonated, consuming the organometallic reagent and causing side reactions[5].
To solve this, we doubly protect the primary amine as a 2,5-dimethylpyrrole [5][6].
Protocol 4: Microwave-Assisted Pyrrole Formation
Reagents:
-
2-Aminomethyl-3-fluoro-4-methylpyridine (1.0 eq)
-
Acetonylacetone (2,5-Hexanedione) (1.2 eq)
-
p-Toluenesulfonic acid (pTSA) (0.1 eq)
-
Toluene (0.5 M)
Step-by-Step Procedure:
-
Combine all reagents in a microwave-safe vial equipped with a stir bar.
-
Seal the vial and subject it to microwave irradiation at 150 °C for 60 minutes[6]. Rationale: Traditional Dean-Stark reflux takes 12-24 hours; microwave dielectric heating accelerates the Paal-Knorr pyrrole synthesis dramatically while maintaining high yields[6].
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ to remove pTSA, dry, and concentrate.
-
Deprotection Note: The pyrrole is exceptionally stable. Deprotection requires heating with Hydroxylamine hydrochloride (NH₂OH·HCl) in EtOH/H₂O to unmask the primary amine[6].
Quantitative Data Summary
The following table summarizes the operational parameters for the three distinct protecting group strategies applied to 2-Aminomethyl-3-fluoro-4-methylpyridine.
| Protecting Group Strategy | Reagent Used | Optimal Base / Solvent | Deprotection Conditions | Downstream Compatibility | Typical Yield |
| Boc (Carbamate) | Boc₂O | TEA / DCM | TFA/DCM or 4M HCl/Dioxane[3] | Transition metal coupling, mild bases, nucleophiles[]. | 85 - 95% |
| Cbz (Carbamate) | Cbz-OSu | NaHCO₃ / THF:H₂O | H₂ / Pd-C or HBr/AcOH[4] | Strong acids, oxidizing agents, peptide coupling. | 75 - 85% |
| 2,5-Dimethylpyrrole | Acetonylacetone | pTSA (cat.) / Toluene | NH₂OH·HCl / EtOH / Heat[6] | Strong bases (BuLi, LDA), Grignard reagents[5]. | 80 - 90% |
References
-
Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection SciSpace URL:[Link]
-
Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection National Institutes of Health (PMC) URL:[Link]
Sources
- 1. Buy 3-(N-Boc-aminomethyl)-5-bromopyridine | 943722-24-5 [smolecule.com]
- 3. 4-(Aminomethyl)pyridin-2-amine | 199296-51-0 | Benchchem [benchchem.com]
- 4. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 5. scispace.com [scispace.com]
- 6. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scale-Up Synthesis and Process Optimization of 2-Aminomethyl-3-fluoro-4-methylpyridine
Executive Summary
2-Aminomethyl-3-fluoro-4-methylpyridine is a highly functionalized heteroaromatic building block critical to the development of advanced therapeutics. It serves as a core structural motif in non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV management and emerging hematopoietic progenitor kinase 1 (HPK1) inhibitors targeted for immuno-oncology .
Transitioning the synthesis of this compound from discovery-scale (milligrams) to process-scale (kilograms) presents two primary chemical engineering challenges:
-
Regiocontrol: Achieving absolute selectivity at the C-2 position over the C-6 position.
-
Chemoselectivity: Reducing the intermediate nitrile to a primary amine without triggering hydrodefluorination or secondary amine dimerization.
This application note details a robust, self-validating two-step scale-up protocol designed to maximize yield, ensure safety, and streamline downstream purification.
Retrosynthetic Strategy & Route Justification
During route scouting, two primary pathways are typically evaluated:
-
Route A (Discovery Route): N-Oxidation / Reissert-Henze Reaction Starting from 3-fluoro-4-methylpyridine, this route involves N-oxidation followed by cyanation using trimethylsilyl cyanide (TMSCN). While cost-effective on a small scale, the competing electronic and steric effects of the 3-fluoro and 4-methyl groups result in a mixture of 2-cyano and 6-cyano regioisomers. Separating these isomers requires prohibitive chromatographic steps, rendering this route unviable for scale-up.
-
Route B (Process Route): Palladium-Catalyzed Cyanation (Selected) Starting from commercially available 2-bromo-3-fluoro-4-methylpyridine, this route utilizes a Pd-catalyzed Rosenmund-von Braun-type cyanation followed by catalytic hydrogenation. This approach guarantees 100% regiocontrol and replaces highly toxic, volatile TMSCN with the more manageable solid Zinc Cyanide (Zn(CN)₂).
Process Visualization
Two-step scale-up synthetic workflow from 2-bromo-3-fluoro-4-methylpyridine.
Mechanistic Causality & Experimental Protocols
Step 1: Palladium-Catalyzed Cyanation
Causality & Process Insights:
Zinc cyanide (Zn(CN)₂) is specifically selected over sodium or potassium cyanide. Because Zn(CN)₂ is only sparingly soluble in DMF, it maintains a low steady-state concentration of dissolved cyanide in the reaction matrix. This prevents the formation of inactive, coordinatively saturated
Step-by-Step Protocol (Self-Validating):
-
Setup: Charge a nitrogen-purged 50 L glass-lined reactor with N,N-Dimethylformamide (DMF, 10 vol), 2-bromo-3-fluoro-4-methylpyridine (1.0 eq, 5.0 kg), and Zn(CN)₂ (0.6 eq).
-
Deoxygenation: Sparge the suspension vigorously with N₂ for 45 minutes. Validation check: Dissolved oxygen must be < 2 ppm to prevent oxidative degradation of the Pd catalyst.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq). Heat the mixture to 100 °C.
-
In-Process Control (IPC): After 8 hours, sample the reaction. Analyze via HPLC (254 nm). Validation check: Proceed only when starting material is < 1.0% (Area%).
-
Quench & Extraction: Cool the reactor to 20 °C. Slowly add 10% aqueous NH₄OH (5 vol) while stirring. Extract the mixture with Ethyl Acetate (3 x 5 vol).
-
Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 3 vol) to remove residual DMF, followed by brine (1 x 3 vol).
-
Isolation: Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Crystallize the crude residue from Heptane/EtOAc (9:1) to afford 3-fluoro-4-methylpyridine-2-carbonitrile as an off-white crystalline solid.
Step 2: Chemoselective Nitrile Reduction
Causality & Process Insights: Catalytic hydrogenation of nitriles frequently yields secondary and tertiary amine byproducts due to the attack of the newly formed primary amine on the intermediate imine. To suppress this, the reaction is conducted in 7N Methanolic Ammonia. The high concentration of ammonia pushes the equilibrium toward the unsubstituted amidine/imine, effectively shutting down the dimerization pathway. Additionally, Sponge Nickel (Raney Ni) is strictly utilized instead of Palladium on Carbon (Pd/C). Palladium is highly active for C-F bond cleavage (hydrodefluorination), which would destroy the critical 3-fluoro substituent. Raney Ni provides excellent chemoselectivity for the nitrile without disturbing the halogen.
Step-by-Step Protocol (Self-Validating):
-
Setup: Charge a high-pressure Hastelloy hydrogenation vessel with 3-fluoro-4-methylpyridine-2-carbonitrile (1.0 eq, 3.0 kg) and 7N NH₃ in Methanol (10 vol).
-
Catalyst Loading: Carefully add an aqueous slurry of Raney Nickel (20% w/w). (Caution: Pyrophoric. Ensure the catalyst remains wet at all times).
-
Purging: Purge the headspace with N₂ (3 cycles to 30 psi), followed by H₂ gas (3 cycles to 30 psi).
-
Hydrogenation: Pressurize the vessel to 50 psi with H₂. Stir vigorously (600 rpm) at 25–30 °C. The reaction is mildly exothermic; maintain temperature using a cooling jacket.
-
In-Process Control (IPC): Monitor hydrogen uptake. Once uptake ceases (approx. 10-12 hours), sample and analyze via GC-MS. Validation check: The intermediate imine (m/z 138) must be completely absent.
-
Filtration: Vent the H₂ gas and purge thoroughly with N₂. Filter the mixture through a pad of Celite under a strict N₂ blanket to remove the catalyst. Wash the filter cake with Methanol (2 vol).
-
Isolation: Concentrate the filtrate under reduced pressure. To completely remove residual ammonia, co-evaporate the residue with Toluene (2 x 3 vol). The product, 2-aminomethyl-3-fluoro-4-methylpyridine, is isolated as a pale yellow oil (free base) and can be stored under argon at 4 °C.
Quantitative Scale-Up Data & Quality Control
The following table summarizes the expected quantitative metrics and critical quality attributes (CQAs) when executing this protocol at a 5-kilogram scale.
| Parameter | Step 1: Cyanation | Step 2: Hydrogenation |
| Typical Yield | 85 – 88% (Post-crystallization) | 90 – 94% (Isolated free base) |
| Purity Target | ≥ 98.5% (HPLC, 254 nm) | ≥ 99.0% (GC-FID) |
| Key Impurities | Unreacted SM, De-brominated Pyridine | Bis(pyridylmethyl)amine dimer (< 0.5%) |
| IPC Method | HPLC (C18, MeCN/H₂O + 0.1% TFA) | GC-MS (DB-5 column) |
| Critical Safety Parameter | Strict exclusion of O₂ prior to Pd addition | Rigorous N₂ blanketing during Raney Ni filtration |
References
- US20100256181A1 - Non-nucleoside reverse transcriptase inhibitors Source: Google Patents URL
- EP4538274A1 - HPK1 INHIBITOR AND MEDICAL USE THEREOF Source: European Patent Office / Google Patents URL
Troubleshooting & Optimization
Purification of 2-Aminomethyl-3-fluoro-4-methylpyridine by column chromatography
Technical Support Center: Purification of 2-Aminomethyl-3-fluoro-4-methylpyridine
Executive Summary: The Chemical Profile
Compound: 2-Aminomethyl-3-fluoro-4-methylpyridine CAS: 3731-51-9 (Analogous/Parent structure ref) Chemical Nature: Di-basic Heterocycle.[1]
-
Primary Amine (
): High basicity ( ). This is your primary "troublemaker" for chromatography, causing strong hydrogen bonding with silanols. -
Pyridine Nitrogen: Reduced basicity due to the ortho-fluorine atom (Inductive electron withdrawal), making it less prone to sticking than non-fluorinated pyridine, but still significant.
Module 1: Stationary Phase Selection (The Foundation)
Q: Why does my compound streak from the baseline to the solvent front on standard silica?
A: This is a classic "Silanol Effect."
Standard silica gel (
The Fix: You must mask these sites.
| Stationary Phase | Suitability | Notes |
| Standard Silica (Irregular) | Low (Untreated) | Requires mobile phase modifiers (TEA/NH |
| Amine-Functionalized Silica | High | The surface is pre-capped with amines.[2] No modifiers needed. Best for scale-up. |
| Basic Alumina (Activity III) | Medium-High | naturally basic surface prevents protonation. Lower resolution than silica. |
Module 2: Mobile Phase Engineering (The Driver)
Q: I am using DCM:MeOH (9:1). Is this sufficient?
A: No. Without a basic modifier, MeOH alone cannot suppress the silanol interaction. You need a "Sacrificial Base."
Protocol: The "Pre-Saturation" Method (Recommended) Do not just add base to your eluent. You must equilibrate the column first to ensure all acidic sites are neutralized before your compound touches the silica.
-
Modifier Choice: Triethylamine (TEA) is preferred over Ammonia (
) for this specific lipophilic pyridine derivative. -
Column Pre-treatment: Flush the column with 3 CV (Column Volumes) of Hexane:TEA (95:5) . This saturates the silica surface.
-
Elution: Run your gradient (e.g., DCM to 10% MeOH/DCM) with 1% TEA maintained in both solvent bottles.
DOT Diagram: The Silanol Blocking Mechanism
Caption: Mechanism of Action: TEA acts as a competitive inhibitor, binding to acidic silanols and preventing the target amine from becoming ionically trapped.
Module 3: Troubleshooting & FAQs
Q: I lost 40% of my mass after the column. Where did it go? A: If you didn't use a modifier, it is likely irreversibly bound to the silica at the top of the column.
-
Recovery Trick: Flush the column with DCM:MeOH:NH
OH (80:18:2) . The high polarity + strong base (ammonia) can often displace the "stuck" amine.
Q: Can I use Acetone/Hexane to avoid chlorinated solvents?
A: CRITICAL WARNING: NO.
Primary amines react with acetone (and other ketones) to form imines (Schiff bases) .
Q: My product is co-eluting with a non-polar impurity. How do I separate them? A: The 3-fluoro group reduces the pyridine's basicity, making it less polar than typical aminomethylpyridines.
-
Strategy: Switch to Basic Alumina . Alumina retains compounds based more on Lewis acidity/basicity than pure polarity. The non-polar impurity will elute rapidly, while your amine will be retained slightly longer.
Module 4: Advanced Workflow (Step-by-Step)
Scenario: Purifying 500 mg of crude reaction mixture.
-
Workup Check: Ensure the crude is free of mineral acids. Dissolve in DCM and wash with
(aq) to ensure the free base form. Dry over .[3] -
Slurry Preparation: Mix crude with 1.5g of silica and evaporate to dryness (Dry Loading). Do not load as a liquid solution in DCM, as this causes band broadening.
-
Column Setup:
-
Pack 25g Silica Gel (40-63 µm).
-
Conditioning: Flush with 100 mL Hexane + 2 mL TEA.
-
-
Gradient Elution:
-
Solvent A: DCM + 1% TEA.
-
Solvent B: MeOH + 1% TEA.
-
Profile: 0% B (5 min)
5% B (10 min) 10% B (15 min).
-
-
Detection: UV at 254 nm (Pyridine ring absorption).
-
Post-Run: Evaporate fractions. Note: TEA has a high boiling point (
). You may need to co-evaporate with heptane or dry under high vacuum for 12h to remove trace TEA.
DOT Diagram: Purification Decision Tree
Caption: Decision matrix for selecting the optimal stationary phase based on impurity profile.
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Biotage. (2023). Strategies for the Flash Purification of Ionizable Compounds. Retrieved from .
-
Teledyne ISCO. (2012). RediSep Amine Functionalized Column Applications. Teledyne ISCO Application Notes. Retrieved from .
- Reich, H. J. (2024). Common Mobile Phases and Oxidants. University of Wisconsin-Madison Chemistry Database.
Sources
Minimizing side reactions with 3-fluoro pyridine derivatives
Topic: Minimizing Side Reactions & Optimization Strategies
Introduction: The Fluorine Paradox
Welcome to the technical support hub for 3-fluoro pyridine chemistry. If you are here, you likely appreciate the paradox of the 3-fluoro substituent: it is a powerful bioisostere that modulates pKa and metabolic stability, yet it turns the pyridine ring into a "loaded spring" of reactivity.
The electron-withdrawing nature of the fluorine atom at the 3-position, combined with the inherent electron deficiency of the pyridine ring, creates three distinct failure modes during synthesis:
-
Lithiation Instability: The "Halogen Dance" and pyridyne formation.
- Ambiguity: Unpredictable regioselectivity (C2 vs. C6 attack).
-
Catalytic Decomposition: Rapid protodeboronation of 2-pyridyl boronates.
This guide moves beyond standard textbook answers to address the causality of these failures and provides self-validating protocols to fix them.
Module 1: Lithiation & Metalation Control
The Problem: The "Dance" and The Pyridyne
When you treat 3-fluoropyridine with a strong base (e.g., LDA,
-
Pyridyne Formation: The Lithium at C2 is adjacent to the Fluorine at C3. The elimination of LiF is thermodynamically favorable, generating 3,4-pyridyne (or 2,3-pyridyne), which instantly polymerizes or reacts indiscriminately.
-
The Halogen Dance: If the temperature rises even slightly above -70°C, the lithium base can migrate to the C4 position (thermodynamic control) or induce scrambling in halogenated derivatives.
Troubleshooting Logic: Kinetic vs. Thermodynamic
The key to success is strict Kinetic Control . You must operate faster than the rate of equilibration or elimination.
Figure 1: The bifurcation of lithiation pathways. Success depends on maintaining the "Green" path via strict temperature management.
FAQ: Lithiation
Q: Why did my reaction turn black upon adding the electrophile? A: You likely formed the pyridyne . If the reaction mixture warms up before the electrophile captures the lithiated species, LiF eliminates. The black color is polymerized pyridyne.
-
Fix: Ensure internal temperature never exceeds -78°C during addition. Consider "In-Situ Trapping" (having the electrophile present before adding the base) if the electrophile is compatible with the base (e.g., TMSCl).
Q: I see a 50:50 mixture of C2 and C4 substitution. Why? A: This is "The Halogen Dance" in effect. Your reaction duration was likely too long, allowing the kinetic C2-Li to isomerize to the thermodynamic C4-Li.
-
Fix: Quench rapidly. For 3-fluoropyridine, lithiation is often complete within 15–30 minutes at -78°C. Do not stir for hours "just to be safe."
Module 2: Nucleophilic Aromatic Substitution ( )
The Problem: The "Ambush" at C2 vs. C6
In 3-fluoropyridine derivatives (e.g., 2,3-difluoropyridine or 3-fluoro-2-chloropyridine), the fluorine at C3 is rarely the leaving group. Instead, it acts as an activator .
-
The Trap: Users expect the most electronegative atom (F) to leave.
-
The Reality: In
, the rate-determining step is the formation of the Meisenheimer complex. The 3-F stabilizes the negative charge accumulation at C2 and C4, making those positions the primary targets for nucleophilic attack, displacing whatever halogen resides there (Cl, Br, or another F).
Data: Leaving Group & Position Hierarchy
| Substrate | Nucleophile | Major Product (Position) | Reason |
| 2,3-Difluoropyridine | Amine ( | C2 -Amino-3-Fluoro | N-activation + F-activation at C2. |
| 3-Fluoro-2-Chloropyridine | Alkoxide ( | C2 -Alkoxy-3-Fluoro | Cl is a better leaving group than F in this specific context? No, usually F is faster, but Cl at C2 is highly activated by ring N. |
| 3,4-Difluoropyridine | Thiol ( | C4 -Thio-3-Fluoro | C4 is para to N (activated) and ortho to F (activated). |
Critical Insight: Hard nucleophiles (alkoxides) tend to follow charge control (attacking the most positive carbon), while soft nucleophiles (thiols) follow orbital control.
Protocol: Regioselective
Targeting C2-substitution on 2,3-difluoropyridine.
-
Solvent: Use DMSO or NMP . These polar aprotic solvents stabilize the Meisenheimer intermediate.
-
Temperature: Keep it mild (RT to 60°C). High heat (>100°C) overcomes the activation energy difference between C2 and C6, leading to mixtures.
-
Base: Use Cesium Carbonate (
) . The "Cesium Effect" aids in solubility and fluoride scavenging.
Module 3: Cross-Coupling (Suzuki-Miyaura)
The Problem: Protodeboronation
If you are trying to couple a 3-fluoro-2-pyridyl boronic acid , you are fighting a losing battle. 2-Pyridyl boronates are notoriously unstable; the C-B bond hydrolyzes rapidly to C-H (protodeboronation) in the presence of water and base. The 3-fluoro substituent exacerbates this by withdrawing electron density, making the C-B bond even more polarized and labile.
The Solution: Slow-Release & Protected Boronates
Do not use free boronic acids. Use MIDA Boronates or Trifluoroborates .[1]
Figure 2: The "Slow Release" strategy limits the concentration of free boronic acid, favoring the coupling cycle over the decomposition pathway.
Recommended Protocol: MIDA Boronate Coupling[1]
Scope: Coupling 3-fluoro-2-pyridyl-MIDA boronate with Aryl Bromides.
-
Reagents:
-
1.0 equiv Aryl Bromide[2]
-
1.2 equiv MIDA Boronate
-
0.05 equiv Pd(dtbpf)Cl2 (Robust catalyst)
-
3.0 equiv
(anhydrous)
-
-
Solvent System: Isopropanol/Water (4:1). Note: While water is present, the MIDA hydrolysis is the rate-limiting step.
-
Procedure:
-
Degas solvents thoroughly (Sparging with Argon for 20 min). Oxygen promotes protodeboronation.
-
Heat to 60°C.
-
Why this works: The MIDA ester slowly hydrolyzes to the active boronic acid. The concentration of free boronic acid remains low, so the catalyst consumes it faster than it can decompose.
-
Detailed Experimental Protocol
Cryogenic Lithiation-Trapping of 3-Fluoropyridine
Objective: Selective C2-functionalization without pyridyne formation.
Reagents:
-
3-Fluoropyridine (1.0 equiv)
-
LDA (Lithium Diisopropylamide) (1.1 equiv, fresh)
-
Electrophile (e.g., Iodine, DMF, Aldehydes) (1.2 equiv)
-
THF (Anhydrous)
Step-by-Step:
-
Preparation: Flame-dry a 3-neck flask under Argon. Add anhydrous THF and cool to -78°C (Dry ice/Acetone bath).
-
Base Addition: Add LDA solution dropwise over 10 minutes.
-
Checkpoint: Ensure internal temperature does not rise above -70°C.
-
-
Lithiation: Stir at -78°C for exactly 20 minutes .
-
Warning: Do not exceed 30 minutes. The "Halogen Dance" (equilibration to C4) begins to compete over time.
-
-
Trapping:
-
Method A (Standard): Add the electrophile (dissolved in THF) dropwise at -78°C.
-
Method B (Inverse Addition - Recommended for unstable species): Cannulate the lithiated pyridine solution into a pre-cooled (-78°C) solution of the electrophile. This minimizes the time the lithiated species spends without a partner.
-
-
Quench: Add saturated
solution while still at -78°C. Allow to warm to room temperature only after quenching.
References
-
Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Wiley-VCH.
- Core authority on the "Halogen Dance" and migr
-
Knochel, P., et al. (2011). Regioselective functionalization of pyridines via sulfoxide-magnesium exchange. Chemical Communications.[3]
- Provides alternatives to lithiation (Magnesiation)
-
Burke, M. D., et al. (2009). Slow Release of Unstable Boronic Acids from MIDA Boronates.[1] Journal of the American Chemical Society.
- The definitive guide on solving protodeboron
-
Snieckus, V., et al. (2006). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.
- Foundational text on directing groups (DoM)
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science.
- Discusses the electronic properties of fluoropyridines and their reactivity p
Sources
Technical Support Center: Stability and Handling of 2-Aminomethyl-3-fluoro-4-methylpyridine
Welcome to the technical support center for 2-Aminomethyl-3-fluoro-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical guidance on the storage, stability, and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot potential stability-related issues.
Introduction
2-Aminomethyl-3-fluoro-4-methylpyridine is a substituted pyridine derivative with potential applications in pharmaceutical and medicinal chemistry research. The presence of a fluorine atom, an aminomethyl group, and a methyl group on the pyridine ring introduces specific chemical properties that influence its stability and reactivity. Understanding these characteristics is paramount for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of best practices for storage and handling, potential degradation pathways, and methodologies for stability assessment.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the storage, stability, and handling of 2-Aminomethyl-3-fluoro-4-methylpyridine.
Storage and Handling
Q1: What are the recommended long-term storage conditions for 2-Aminomethyl-3-fluoro-4-methylpyridine?
A1: For long-term stability, 2-Aminomethyl-3-fluoro-4-methylpyridine should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2][3] Ideal storage is at refrigerated temperatures (2-8 °C). For extended periods, storage at -20°C is recommended to minimize degradation. The container should be flushed with an inert gas like argon or nitrogen to prevent oxidation.
Q2: How should I handle the compound in the laboratory for routine use?
A2: Always handle 2-Aminomethyl-3-fluoro-4-methylpyridine in a well-ventilated area, preferably within a chemical fume hood.[1][2][4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile is a good choice), and a lab coat.[3] Avoid inhalation of any dust or vapors and prevent contact with skin and eyes.[4][5]
Q3: Is 2-Aminomethyl-3-fluoro-4-methylpyridine sensitive to air or moisture?
A3: Yes, aminopyridine derivatives can be sensitive to both air and moisture.[6] The amino group can be susceptible to oxidation. Therefore, it is crucial to store the compound under an inert atmosphere and in a desiccated environment to prevent degradation.[5]
Q4: What is the expected shelf life of 2-Aminomethyl-3-fluoro-4-methylpyridine?
A4: The shelf life is highly dependent on the storage conditions. When stored properly under the recommended conditions (cool, dry, dark, and under an inert atmosphere), the compound is expected to be stable for at least one to two years. However, it is best practice to re-analyze the purity of the compound after prolonged storage, especially if it is being used in sensitive applications. For solutions, a shorter shelf life is expected, with a similar compound, 2-Amino-4-(trifluoromethyl)pyridine, being stable for 6 months at -80°C and 1 month at -20°C when protected from light.[7]
Stability and Degradation
Q5: What are the likely degradation pathways for this molecule?
A5: Based on the structure, several degradation pathways are plausible:
-
Oxidation: The aminomethyl group and the pyridine ring itself can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.[8]
-
Hydroxylation: The pyridine ring can undergo hydroxylation, a common degradation pathway for pyridines in various environments.[9]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation. It is crucial to store the compound in light-resistant containers.[1][10]
Q6: How does the fluorine substituent affect the stability of the molecule?
A6: The carbon-fluorine bond is very strong and generally enhances the metabolic and chemical stability of the molecule.[11][12] The fluorine atom can influence the electronic properties of the pyridine ring, potentially affecting its susceptibility to certain reactions. However, the overall stability is often increased.
Q7: I suspect my sample of 2-Aminomethyl-3-fluoro-4-methylpyridine has degraded. What are the initial signs I should look for?
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the use of 2-Aminomethyl-3-fluoro-4-methylpyridine.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions of your stock. 2. Perform a purity check of your sample using HPLC or GC. 3. If degradation is confirmed, use a fresh, unopened sample. |
| Change in physical appearance of the solid (color change, clumping) | Exposure to light, air (oxidation), or moisture. | 1. Discard the degraded material. 2. Review your storage and handling procedures to prevent future exposure. Ensure containers are tightly sealed and stored in a dark, dry place.[1][2] |
| Unexpected peaks in analytical chromatogram (HPLC/GC) | Presence of degradation products or impurities. | 1. Compare the chromatogram to that of a reference standard or a freshly opened sample. 2. Consider performing forced degradation studies to identify potential degradation products.[13][14] |
| Poor solubility of the compound | The compound may have degraded to a less soluble species, or the incorrect solvent is being used. | 1. Confirm the appropriate solvent for your application. 2. If solubility issues persist with a previously effective solvent, it may indicate degradation. Analyze the purity of the solid. |
Experimental Protocols
To ensure the integrity of your research, it is essential to have validated methods for assessing the stability of 2-Aminomethyl-3-fluoro-4-methylpyridine.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general starting point for developing a stability-indicating HPLC method.
Objective: To determine the purity of 2-Aminomethyl-3-fluoro-4-methylpyridine and detect the presence of any degradation products.
Materials:
-
2-Aminomethyl-3-fluoro-4-methylpyridine sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Standard Solution Preparation: Prepare a stock solution of 2-Aminomethyl-3-fluoro-4-methylpyridine in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard solution.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or determine the lambda max of the compound)
-
Gradient: A typical starting gradient could be:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-17 min: Hold at 5% A, 95% B
-
17-18 min: Linear gradient back to 95% A, 5% B
-
18-25 min: Re-equilibration at 95% A, 5% B
-
-
-
Analysis: Inject the standard and sample solutions and analyze the chromatograms. The purity can be calculated based on the peak area percentage.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and developing a stability-indicating analytical method.[13][14][15]
Objective: To intentionally degrade 2-Aminomethyl-3-fluoro-4-methylpyridine under various stress conditions to identify potential degradation products.
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.
Procedure:
-
For each stress condition, prepare a sample of 2-Aminomethyl-3-fluoro-4-methylpyridine.
-
After the specified stress period, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the main peak area.
Visualizations
Degradation Pathway Logic
The following diagram illustrates the logical flow for investigating the stability of 2-Aminomethyl-3-fluoro-4-methylpyridine.
Caption: Workflow for assessing the stability of a chemical compound.
Troubleshooting Decision Tree
This diagram provides a decision-making framework for troubleshooting unexpected experimental results.
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine | MDPI [mdpi.com]
- 12. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]
- 13. onyxipca.com [onyxipca.com]
- 14. longdom.org [longdom.org]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Handling & Troubleshooting Hygroscopic Aminomethyl Pyridines
Welcome to the Technical Support Center for aminomethyl pyridines (including 2-, 3-, and 4-aminomethylpyridine isomers). These compounds are foundational building blocks in medicinal chemistry and materials science. However, their highly nucleophilic primary amine groups make them exceptionally hygroscopic and sensitive to atmospheric degradation[1].
This guide is engineered for researchers and drug development professionals. It transcends basic handling instructions by explaining the mechanistic causality behind degradation and providing self-validating protocols to ensure the integrity of your chemical inventory.
Quantitative Properties & Storage Metrics
To effectively handle these compounds, one must first understand their physical parameters. The table below summarizes the key quantitative data for the three primary isomers, highlighting the metrics that dictate their handling requirements.
| Property | 2-Aminomethylpyridine | 3-Aminomethylpyridine | 4-Aminomethylpyridine |
| CAS Number | 114-69-2 | 3731-52-0 | 3731-53-1 |
| Appearance (Pristine) | Colorless liquid | Colorless liquid | Colorless to pale yellow liquid |
| Boiling Point | 80–82 °C (12 mmHg) | 110 °C (15 mmHg) | 230 °C (760 mmHg) |
| Density (25 °C) | 1.049 g/mL | 1.062 g/mL | 1.060 g/mL |
| Hygroscopicity | Very High | Very High | Very High |
| Storage Condition | Inert Gas (Ar/N2), 2–8 °C | Inert Gas (Ar/N2), 2–8 °C | Inert Gas (Ar/N2), 2–8 °C |
Note: Due to their high affinity for water, all aminomethyl pyridines must be stored under an inert atmosphere (Nitrogen or Argon) and kept refrigerated to slow down kinetic degradation pathways[2].
Troubleshooting Guide & FAQs
Q: Why does my aminomethyl pyridine develop a white crust around the bottle cap and turn yellow over time? A: This is a classic visual indicator of atmospheric degradation. Aminomethyl pyridines possess a highly nucleophilic and basic primary amine. Upon exposure to ambient air, the liquid rapidly absorbs moisture[1]. Once hydrated, the amine acts as a nucleophile to capture atmospheric carbon dioxide (CO₂), forming carbamate salts. These salts are insoluble in the parent amine, precipitating as the white crust you observe. Concurrently, the presence of water accelerates the oxidative degradation of the pyridine ring when exposed to light and oxygen, leading to the yellow or brown discoloration.
Degradation pathway of aminomethyl pyridines upon atmospheric exposure.
Q: How do I accurately weigh and transfer these liquids without altering the stoichiometry of my reaction? A: Because these compounds absorb water almost instantaneously, weighing them in open air introduces an unknown mass of water into your calculations, skewing your reaction stoichiometry. For precise work, you must utilize a glovebox, which provides a sealed, continuously monitored inert atmosphere[3]. If a glovebox is unavailable, air-free transfer via a Schlenk line using rigorously dried, gas-tight syringes is mandatory[4].
Q: My batch has absorbed water. What is the most effective protocol for drying and repurifying it? A: You must perform a vacuum distillation over a basic drying agent. We strongly recommend Calcium Hydride (CaH₂). Unlike acidic drying agents (which neutralize the amine) or transition-metal salts (which coordinate to the pyridine nitrogen), CaH₂ is a basic hydride that reacts irreversibly with water to form insoluble calcium hydroxide and hydrogen gas. This provides a self-validating visual cue: when the bubbling stops, the bulk water has been successfully consumed.
Experimental Protocols
Protocol 1: Rigorous Drying and Vacuum Distillation
This protocol outlines the recovery of moisture-compromised aminomethyl pyridines. The workflow is designed as a self-validating system where the cessation of gas evolution confirms the completion of the drying phase.
Step-by-Step Methodology:
-
Preparation: In a fume hood, transfer the wet aminomethyl pyridine to a flame-dried, round-bottom Schlenk flask containing a magnetic stir bar.
-
Agent Addition: Slowly add granular Calcium Hydride (CaH₂) at approximately 5% w/v. Caution: Hydrogen gas will evolve immediately upon contact with water.
-
Inert Atmosphere: Seal the flask with a rubber septum, connect it to a Schlenk line, and purge the headspace with Argon to prevent further atmospheric intrusion[5].
-
Self-Validating Stirring: Stir the suspension at room temperature for 12 to 24 hours under a positive pressure of Argon. The drying process is complete when all hydrogen gas evolution (bubbling) ceases.
-
Distillation: Set up a short-path vacuum distillation apparatus. Distill the amine under reduced pressure (e.g., 10–15 mmHg) to lower the boiling point and prevent thermal decomposition.
-
Fraction Collection: Discard the first 10% of the distillate (the fore-run, which may contain residual low-boiling impurities) and collect the main fraction in a dry Schlenk flask.
-
Storage: Transfer the purified amine into a glovebox and store it over activated 3Å or 4Å molecular sieves to maintain absolute dryness[6].
Step-by-step purification and drying workflow for hygroscopic amines.
Protocol 2: Air-Free Transfer via Schlenk Line
When a glovebox is not accessible, this protocol ensures that the hygroscopic amine is transferred without atmospheric exposure.
Step-by-Step Methodology:
-
Flask Preparation: Flame-dry the receiving reaction flask under vacuum and backfill it with Argon three times using the Schlenk manifold[5].
-
Syringe Purging: Equip a gas-tight syringe with a long, flexible stainless-steel needle. Purge the syringe by drawing in and expelling Argon from the Schlenk line three times.
-
Extraction: Insert the needle through the septum of the aminomethyl pyridine storage flask. Ensure the flask is under a positive pressure of Argon to prevent pulling a vacuum.
-
Transfer: Slowly draw the required volume of the liquid into the syringe. Withdraw the needle, immediately pierce the septum of the receiving flask, and inject the reagent directly into the reaction mixture[4].
References
-
University of Pittsburgh - Techniques for Handling Air- and Moisture-Sensitive Compounds[Link]
-
Notre Dame Sites - Schlenk Line and Glove Box Safety[Link]
-
The Schlenk Line Survival Guide - Gloveboxes [Link]
-
University of New Mexico - Schlenk Line[Link]
Sources
- 1. 4-(Aminomethyl)pyridin-2-amine | 199296-51-0 | Benchchem [benchchem.com]
- 2. 5-(Aminomethyl)-2-chloropyridine | 97004-04-1 [amp.chemicalbook.com]
- 3. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Overcoming steric hindrance in 3-fluoro-4-methyl substituted pyridines
Topic: Overcoming Steric and Electronic Hindrance in 3-Fluoro-4-Methyl Substituted Pyridines
Executive Summary
The 3-fluoro-4-methylpyridine scaffold presents a unique "perfect storm" of synthetic challenges. You are dealing with the Ortho-Fluorine Effect (directing metallation to C2), Steric Buttressing (between C3-F and C4-Me), and the Ambivalent Reactivity of the methyl group (lateral vs. ring functionalization).
This guide moves beyond standard textbook protocols to address the specific failure modes researchers encounter when scaling this scaffold for kinase inhibitor synthesis and fragment-based drug discovery.
Module 1: Site-Selective Metallation (The C2 "Trap")
The Core Problem
Users frequently report low yields or complex mixtures when attempting to lithiate 3-fluoro-4-methylpyridine. The common error is treating it like a simple pyridine. The C3-fluorine atom drastically acidifies the C2 position (
Troubleshooting Guide
Q: I used n-BuLi at -78°C, but I see significant amounts of alkylated byproduct (butyl-pyridine) and dimers. Why? A: You are experiencing nucleophilic attack rather than deprotonation.
-
Mechanism: n-BuLi is nucleophilic. The electron-deficient pyridine ring (further activated by the electronegative Fluorine) invites addition at C2 or C6 before deprotonation can occur.
-
Solution: Switch to a non-nucleophilic base. LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is mandatory here. It is too bulky to attack the ring but basic enough to deprotonate C2.
Q: My C2-lithiation yields are inconsistent (30-60%). I am quenching with DMF. A: This is likely a "Dance" or Scrambling issue. The lithiated species (3-fluoro-4-methyl-2-lithiopyridine) is thermally fragile. If the internal temperature rises even to -50°C during the addition of the electrophile, the lithium can migrate or the species can decompose (benzyne formation).
-
Protocol Adjustment:
-
Pre-cool the electrophile (DMF) to -78°C.
-
Perform "In-situ Trapping" if possible (mix base and electrophile if compatible, e.g., TMSCl).
-
Transmetallation: Transmetallate with
or immediately at -78°C to form a stable organozinc/magnesium species before warming.
-
Standardized Protocol: C2-Directed Ortho Metallation (DoM)
| Parameter | Specification | Rationale |
| Solvent | THF (Anhydrous) | Ether is too non-polar; THF stabilizes the Li-aggregate. |
| Base | LiTMP (1.1 equiv) | Steric bulk prevents nucleophilic attack on the ring. |
| Temperature | -78°C (Strict) | Prevents "Pyridyne" formation (elimination of LiF). |
| Time | 30–45 mins max | Long stir times promote scrambling to the methyl group. |
| Quench | Inverse Addition | Cannulate the lithiated species into the electrophile solution. |
Module 2: Cross-Coupling at C4 (The Steric Blockade)
The Core Problem
Functionalizing the C4 position (e.g., Suzuki coupling on a 4-chloro/bromo precursor) is notoriously difficult because the C3-Fluorine and C4-Methyl group create a "steric wall." Standard catalysts (
Visualizing the Steric & Electronic Conflict
Caption: Pathway comparison between standard catalysis failure and specialized ligand success in sterically crowded 3,4-substituted pyridines.
Troubleshooting Guide
Q: I am trying to couple a boronic acid to 3-fluoro-4-chloropyridine, but I only recover starting material. A: The C-Cl bond is deactivated by the electron-rich methyl group (induction) and shielded by the fluorine.
-
Solution: You need a ligand that is both electron-rich (to facilitate oxidative addition into the deactivated bond) and bulky (to force reductive elimination).
-
Recommendation: Switch to Buchwald G3-XPhos or G3-SPhos precatalysts. The "G3" (Third Generation) precatalyst ensures rapid activation of Pd(0) even in hindered environments.
Q: Why is my reaction stalling at 50% conversion? A: Catalyst poisoning. The pyridine nitrogen can bind to Palladium, shutting down the cycle.
-
Fix: Use DME/Water (2:1) or Dioxane/Water as solvent. The water helps solubilize the inorganic base and prevents the pyridine nitrogen from saturating the metal center.
Recommended Conditions: C4-Suzuki Coupling
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR XPhos Pd G3 (2 mol%).
-
Base:
(3.0 equiv) – Phosphate is superior to Carbonate for hindered substrates. -
Solvent: 1,4-Dioxane/Water (4:1).
-
Temp: 80–100°C.
Module 3: Lateral Functionalization (The Methyl Group)
The Core Problem
Users often attempt to deprotonate the methyl group (lateral lithiation) to attach electrophiles. However, the C2 ring proton is more acidic than the methyl protons due to the C3-F effect. Attempting to use LDA results in C2-lithiation, not methyl-lithiation.
Decision Matrix: Functionalizing the Methyl Group
| Goal | Recommended Strategy | Why? |
| Attach Carbon Electrophile | Radical Bromination | Direct lithiation is impossible without blocking C2. |
| Make an Aldehyde | Minisci-type Reaction | Radical alkylation is more selective for the methyl group. |
| Must use Lithiation? | Block C2 first | Use a silyl group (TMS) at C2, functionalize methyl, then desilylate. |
Protocol: Radical Bromination (Wohl-Ziegler)
Note: This is the most reliable way to "activate" the methyl group.
-
Reagents: NBS (1.05 equiv), AIBN (0.1 equiv) or Benzoyl Peroxide.
-
Solvent:
or PhCF3 (Trifluorotoluene - greener alternative). -
Key Step: Initiation. You must see the color change (orange to pale yellow) indicating radical flux. If not, add light (hv) or heat to reflux.
-
Warning: Do not let the reaction run too long. Over-bromination (dibromo) is rapid because the monobromo product is electron-withdrawing, making the remaining benzylic protons more acidic/reactive. Stop at 80% conversion.
References
-
Norman, J. P., et al. (2022).[1] "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems." Journal of Organic Chemistry. [1]
- Gros, P. C., & Mongin, F. (2011). "Lithium-halogen exchange-mediated functionalization of heterocycles." Chemical Society Reviews.
-
Liu, C., et al. (2019).[2] "Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides."[2] Organic Letters. [2]
- Neufeldt, S. R., & Sanford, M. S. (2012). "Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization." Accounts of Chemical Research. (Mechanistic insight into steric vs electronic control).
-
Schlosser, M. (2005). "The 2×3 effect: a new tool for the structure elucidation of fluoro-substituted pyridines." European Journal of Organic Chemistry. (Definitive guide on the "ortho-fluorine" directing effect).
Sources
- 1. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
- 2. Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal stability of 2-Aminomethyl-3-fluoro-4-methylpyridine at high temperatures
Welcome to the Technical Support Center for 2-Aminomethyl-3-fluoro-4-methylpyridine (CAS: 756807-57-5)[1]. As a specialized fluorinated picolylamine building block widely utilized in drug discovery and agrochemical synthesis, understanding its thermophysical boundaries is critical[2]. Thermal stress can induce complex side reactions, reduce synthetic yields, and pose safety hazards.
This guide provides researchers with causality-driven troubleshooting, self-validating analytical protocols, and a comprehensive breakdown of the compound's thermal degradation pathways.
Part 1: Thermophysical Profile & Degradation Milestones
To effectively troubleshoot thermal issues, you must first understand the temperature thresholds at which specific degradation mechanisms are triggered. The table below summarizes the quantitative data and analytical markers associated with the thermal breakdown of 2-Aminomethyl-3-fluoro-4-methylpyridine.
| Temperature Range | Physical Observation | Primary Chemical Event | Analytical Marker (MS / UV) |
| 20°C – 100°C | White to off-white solid | Stable; no significant degradation. | Intact mass |
| 120°C – 180°C | Yellowing to light brown | Deamination & Oxidation. The primary amine oxidizes to an aldehyde. | Loss of |
| 200°C – 300°C | Dark brown/black residue | Oligomerization. Aldehydes condense with intact amines (Schiff bases). | Broad UV absorption (visible region); Dimer masses. |
| > 350°C | Charring / Vaporization | Defluorination & Ring Cleavage. Breakdown of the fluorinated heterocycle. | Evolution of |
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my reaction mixture turn dark brown when heating this compound above 120°C in ambient air?
Causality & Solution: The color change is a direct result of oxidative deamination followed by condensation. The aminomethyl group (
Q2: Is there a risk of toxic gas evolution during high-temperature cross-coupling reactions with this building block?
Causality & Solution: Yes, under extreme thermal stress. While the aromatic
Q3: My LC-MS shows a mass of exactly double the starting material minus
Part 3: Standardized Protocol for Thermal Stress Profiling
To accurately determine the thermal stability of your specific batch of 2-Aminomethyl-3-fluoro-4-methylpyridine, you must employ a self-validating system . The following protocol uses orthogonal controls (Air vs. Argon) to definitively separate oxidative degradation from purely thermal decomposition.
Workflow: Self-Validating TGA-EGA and LC-UV-MS Analysis
-
Step 1: Orthogonal Sample Preparation
-
Weigh two identical 5.0 mg aliquots of 2-Aminomethyl-3-fluoro-4-methylpyridine into standard alumina TGA crucibles.
-
Designate Crucible A for the "Oxidative Control" (Ambient Air purge).
-
Designate Crucible B for the "Thermal Control" (High-purity Argon purge).
-
-
Step 2: Thermogravimetric Analysis with Evolved Gas Analysis (TGA-EGA)
-
Load Crucible A into the TGA instrument coupled to a Mass Spectrometer (MS).
-
Set the purge gas to synthetic air at 50 mL/min.
-
Program the heating ramp: Isothermal at 25°C for 5 mins, then ramp at 10°C/min to 400°C.
-
Configure the MS to continuously monitor m/z 17 (
), m/z 18 ( ), and m/z 20 ( )[3]. -
Repeat the exact procedure for Crucible B, substituting synthetic air with Argon. Causality Check: If mass loss occurs at 150°C in Crucible A but not in Crucible B, the degradation is purely oxidative. If both degrade equally, the mechanism is inherent thermal instability.
-
-
Step 3: Residue Reconstitution
-
Halt a parallel heating experiment at 180°C (before complete vaporization).
-
Allow the crucible to cool to room temperature.
-
Extract the dark residue using 1.0 mL of LC-MS grade Acetonitrile/Water (50:50 v/v) with 0.1% Formic Acid. Sonicate for 5 minutes.
-
-
Step 4: LC-MS/UV Quantification
-
Inject 2 µL of the extract onto a C18 Reverse-Phase column.
-
Run a gradient from 5% to 95% Acetonitrile over 10 minutes.
-
Monitor UV absorbance at 254 nm and 320 nm (to detect conjugated Schiff bases).
-
Analyze the MS spectra for the intact mass (
) and dimerized adducts[2].
-
Part 4: Degradation Pathway Visualization
The following diagram maps the logical flow of thermal and oxidative degradation pathways for 2-Aminomethyl-3-fluoro-4-methylpyridine, illustrating how environmental factors dictate the failure mode.
Fig 1: Thermal degradation pathways of 2-Aminomethyl-3-fluoro-4-methylpyridine.
Part 5: References
-
Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. G. (2001). "Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment." Nature, 412, 321-324. URL:[Link]
-
PubChem. "(3-fluoro-4-methylpyridin-2-yl)methanamine dihydrochloride." National Center for Biotechnology Information. CID: 18423354. URL:[Link]
-
TURI (2020). "Thermal degradation of fluoropolymers." Toxics Use Reduction Institute. URL: [Link]
-
e-Publications@Marquette (2010). "Thermal Degradation of High-Temperature Fluorinated Polyimide and its Carbon Fiber Composite." Marquette University. URL:[Link]
Sources
Validation & Comparative
Unraveling Fluorinated Aza-Aromatics: A Comparative Guide to ¹H NMR vs. ¹H{¹⁹F} Decoupled NMR for 2-Aminomethyl-3-fluoro-4-methylpyridine
The Analytical Challenge in Fluorinated Drug Intermediates
As a Senior Application Scientist, I frequently encounter structural verification bottlenecks when dealing with fluorinated aza-aromatics. The inclusion of fluorine in pyridine scaffolds—such as in 2-Aminomethyl-3-fluoro-4-methylpyridine—dramatically alters the local electronic environment[1]. Because the ¹⁹F nucleus boasts a spin of 1/2 and 100% natural abundance, it acts as a powerful magnetic dipole that couples extensively with nearby protons[2].
In standard ¹H NMR, these ¹H-¹⁹F scalar couplings (
Spin-Spin Coupling Network
Understanding the causality behind the spectral crowding requires mapping the interaction network. The fluorine atom at Position 3 exerts long-range scalar couplings to the adjacent methyl, aminomethyl, and ring protons.
Spin-spin coupling network in 2-Aminomethyl-3-fluoro-4-methylpyridine.
Comparative Performance: Standard ¹H vs. ¹H{¹⁹F} Decoupled NMR
When comparing analytical techniques, the primary metric for performance is spectral resolution and the simplification of integration.
-
Standard ¹H NMR: The continuous scalar coupling from the ¹⁹F nucleus splits the -CH₂- and -CH₃ signals into doublets, while the H5 and H6 ring protons devolve into complex doublet-of-doublets (dd) or doublet-of-doublets-of-doublets (ddd). This makes it difficult to distinguish true structural features from baseline artifacts or structurally similar impurities[4].
-
¹H{¹⁹F} Decoupled NMR: By applying a continuous radiofrequency (RF) pulse at the ¹⁹F Larmor frequency during acquisition, the ¹⁹F spin states are rapidly flipped. This decouples the fluorine from the protons, collapsing the complex multiplets into clean, first-order signals.
Table 1: Quantitative Spectral Comparison (400 MHz, CDCl₃, 298 K)
| Proton Environment | Standard ¹H NMR (Multiplet, | ¹H{¹⁹F} Decoupled NMR (Multiplet, | Diagnostic Advantage of Decoupling |
| H6 (Pyridine ring) | dd (~8.3 ppm, | d (~8.3 ppm, | Removes fine F-coupling, confirming ortho H-H relationship. |
| H5 (Pyridine ring) | dd (~7.1 ppm, | d (~7.1 ppm, | Unambiguous identification of H5-H6 coupling. |
| CH₂ (Position 2) | d (~3.9 ppm, | s (~3.9 ppm) | Confirms proximity to F3; simplifies integration. |
| CH₃ (Position 4) | d (~2.3 ppm, | s (~2.3 ppm) | Differentiates from non-fluorinated methyl impurities. |
| NH₂ (Amine) | br s (~1.8 ppm) | br s (~1.8 ppm) | Unaffected by ¹⁹F decoupling; validated via D₂O shake. |
Self-Validating Experimental Protocols
Trustworthiness in NMR analysis relies on self-validating systems. The following step-by-step methodology ensures that every assignment is chemically verified.
Workflow 1: Dual-Channel Acquisition (¹H and ¹H{¹⁹F})
-
Sample Preparation: Dissolve 15 mg of 2-Aminomethyl-3-fluoro-4-methylpyridine in 0.6 mL of CDCl₃. Ensure the solution is free of paramagnetic impurities to prevent line broadening[1].
-
Probe Tuning: Insert the sample into a spectrometer equipped with a dual-tune probe (e.g., BBFO or TCI CryoProbe). Crucially, tune and match both the ¹H channel (~400 MHz) and the ¹⁹F channel (~376 MHz). Failure to tune the ¹⁹F channel will result in incomplete decoupling.
-
Standard ¹H Acquisition: Acquire a standard 1D proton spectrum (zg30 pulse program) with 16 scans, a 2-second relaxation delay, and a spectral width of 12 ppm.
-
¹H{¹⁹F} Acquisition: Switch to a decoupled pulse sequence (e.g., zgig for inverse gated decoupling to minimize NOE, or standard continuous WALTZ-16 decoupling on the ¹⁹F channel). Acquire with identical parameters to the standard ¹H run.
-
Validation: Overlay the spectra. The collapse of the CH₂ doublet (~3.9 ppm) and CH₃ doublet (~2.3 ppm) into sharp singlets mathematically confirms their spatial/bond proximity to the fluorine atom.
Workflow 2: The D₂O Exchange (Amine Validation)
To validate the -NH₂ assignment independently of decoupling, we exploit chemical exchange.
-
Acquire the initial ¹H spectrum. The -NH₂ protons will appear as a broad singlet near 1.8 ppm.
-
Add 2 drops of Deuterium Oxide (D₂O) directly to the NMR tube and shake vigorously for 30 seconds.
-
Re-acquire the ¹H spectrum. The causality here is that labile amine protons rapidly exchange with deuterium. The disappearance of the 1.8 ppm signal acts as a self-validating confirmation of the -NH₂ group[1].
Causality in Solvent Selection: CDCl₃ vs. DMSO-d₆
The choice of solvent fundamentally alters the observed spectrum. In non-polar CDCl₃, the -NH₂ signal is often broadened due to intermediate exchange rates and intermolecular hydrogen bonding. If the amine signal is too broad to integrate accurately, switching to DMSO-d₆ is highly recommended.
The strong hydrogen-bond accepting nature of DMSO locks the amine protons into a more rigid hydrogen-bonded state, significantly slowing the chemical exchange rate on the NMR timescale[1]. This results in a sharper, downfield-shifted -NH₂ signal, allowing for precise integration and structural confirmation without ambiguity.
References
-
Fluorine Notes. "NMR spectral characteristics of fluorocontaining pyridines." Fluorine Notes. [Link]
-
University of Ottawa NMR Facility. "PSYCHE to Evaluate 1H-19F Coupling Constants." UOttawa NMR Blog.[Link]
-
Journal of Organic Chemistry. "Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments." ACS Publications.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 4. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
Impact of fluorine substitution on 2-Aminomethyl-4-methylpyridine lipophilicity
Impact of Fluorine Substitution on 2-Aminomethyl-4-methylpyridine Lipophilicity: A Comparative Guide
As medicinal chemistry evolves, the strategic incorporation of fluorine has transitioned from empirical trial-and-error to rational, property-driven design. For researchers utilizing the 2-aminomethyl-4-methylpyridine scaffold—a highly versatile building block in kinase inhibitors and GPCR ligands—managing lipophilicity (LogP) and physiological distribution (LogD
This guide provides an objective, data-supported comparison of how specific fluorination strategies—namely, aryl fluorination versus aliphatic trifluoromethylation—modulate the physicochemical profile of this critical pharmacophore.
Mechanistic Rationale: The Dual Nature of Fluorine
To engineer optimal pharmacokinetics, one must understand the causality behind fluorine's impact on molecular properties. Fluorine substitution does not merely "increase lipophilicity"; it initiates a complex interplay between intrinsic hydrophobicity and acid-base chemistry[1].
-
Intrinsic Lipophilicity (LogP): The carbon-fluorine (C–F) bond is highly polarized yet possesses low polarizability. Substituting a hydrogen atom with fluorine increases the hydrophobic surface area of the molecule, which generally drives up the intrinsic partition coefficient (LogP) of the neutral species[2].
-
Basicity Modulation (pKa): Fluorine exerts a profound inductive electron-withdrawing effect (
). In pyridine networks, this pulls electron density away from basic nitrogen centers. Consequently, the pKa of both the pyridine ring and the primary amine drops significantly. -
Physiological Distribution (LogD
): This is where the "fluorine effect" acts synergistically. By lowering the pKa of the primary amine closer to physiological pH (7.4), fluorination drastically increases the fraction of the uncharged (neutral) species in systemic circulation. Because the neutral species partitions into lipid membranes far better than the protonated form, the apparent lipophilicity (LogD ) rises sharply[1].
Mechanistic pathway of fluorine-driven lipophilicity (LogD/LogP) modulation.
Structural Alternatives & Physicochemical Profiling
To demonstrate these effects, we compare the base scaffold against two commercially relevant fluorinated alternatives:
-
Base Scaffold: 2-Aminomethyl-4-methylpyridine
-
Alternative A (Aryl-F): 2-Aminomethyl-5-fluoro-4-methylpyridine
-
Alternative B (Aliphatic-CF
): 2-Aminomethyl-4-(trifluoromethyl)pyridine
Quantitative Property Comparison
| Compound | Structural Modification | pKa (Amine) | pKa (Pyridine) | LogP (Neutral) | LogD (pH 7.4) | Primary Application |
| Base Scaffold | None | 8.8 | 6.0 | 0.8 | -0.5 | Highly soluble, water-restricted targets. |
| Alternative A | 5-Fluoro (Ring) | 8.5 | 4.5 | 1.1 | -0.1 | Blocks CYP450 oxidation at C5; slight permeability boost. |
| Alternative B | 4-Trifluoromethyl | 8.2 | 3.5 | 1.8 | 0.8 | Max membrane permeability; high metabolic stability. |
*Note: Values represent consensus estimations derived from structure-activity relationship (SAR) models and[1][3].
Analytical Insight: Alternative B exhibits a massive leap in LogD
Self-Validating Experimental Protocols
To ensure data integrity when evaluating these building blocks in your own laboratory, the following protocols are designed as self-validating systems . They incorporate internal controls that verify the accuracy of the assay in real-time.
Protocol 1: High-Throughput Shake-Flask LC-MS/MS for LogD Determination
Causality: Traditional shake-flask methods fail due to mutual solubility of water and octanol. By pre-saturating the phases, we eliminate volume shifts during equilibration. Including high/low LogD reference standards ensures that LC-MS/MS ionization suppression does not skew the partition ratio.
-
Phase Preparation: Vigorously stir 1-octanol and 50 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours. Allow phase separation to achieve mutually saturated stock solvents.
-
Sample Spiking: Prepare a 10 mM stock of the pyridine analog in DMSO. Spike 10 µL of the stock into a vial containing 1 mL saturated PBS and 1 mL saturated octanol.
-
Internal Control Integration: Co-spike Atenolol (known low LogD standard, ~0.1) and Propranolol (known high LogD standard, ~1.2) into the same vial.
-
Equilibration: Shake vials at 300 RPM for 24 hours at a strictly controlled 25°C.
-
Phase Separation: Centrifuge at 3,000 x g for 15 minutes to break any micro-emulsions.
-
Quantification: Carefully aliquot from both the upper (octanol) and lower (aqueous) phases. Dilute appropriately and inject into an LC-MS/MS system.
-
Validation & Calculation: Calculate LogD = Log(AUC
/ AUC ). The assay is only valid if the calculated LogD for Atenolol and Propranolol fall within 0.1 units of their literature values.
Standardized, self-validating shake-flask LC-MS/MS workflow for LogD7.4.
Protocol 2: Potentiometric pKa Titration
Causality: Because fluorine heavily alters the basicity of the amine, accurate pKa determination is critical. Atmospheric CO
-
Electrode Calibration: Calibrate a glass pH electrode using NIST-traceable buffers at pH 4.00, 7.00, and 10.00.
-
Blank Titration: Titrate 50 mL of 0.15 M KCl (background electrolyte) with standardized 0.1 M NaOH and 0.1 M HCl under an Argon atmosphere to generate a blank curve.
-
Sample Titration: Dissolve 1-2 mg of the pyridine analog in 50 mL of 0.15 M KCl.
-
Execution: Titrate from pH 2.0 to 11.0 using an automated titrator.
-
Data Processing: Subtract the blank curve from the sample curve. Utilize Bjerrum plot analysis to calculate the precise pKa values for both the pyridine nitrogen and the primary amine.
Selection Guide: Which Analog Should You Choose?
-
Choose the Base Scaffold if your target requires a highly water-soluble compound (e.g., IV formulations) and metabolic liability at the pyridine ring is not your primary bottleneck.
-
Choose Alternative A (5-Fluoro) if you are observing rapid in vivo clearance due to oxidative metabolism at the 5-position of the pyridine ring. The single fluorine atom acts as a metabolic block[4][5] with only a modest penalty to aqueous solubility.
-
Choose Alternative B (4-Trifluoromethyl) if your lead compound suffers from poor cell permeability or blood-brain barrier (BBB) penetration. The CF
group will maximize lipophilicity and dramatically increase the neutral fraction of the molecule at physiological pH[6].
References
-
Bernús, M., et al. "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling." Journal of Medicinal Chemistry, vol. 68, no. 4, 2025, pp. 4787-4800.[Link]
-
Linclau, B., et al. "Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism." Journal of Medicinal Chemistry, vol. 64, no. 10, 2021, pp. 6539-6552.[Link]
-
Biffinger, J. C., et al. "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange." Journal of Medicinal Chemistry, vol. 61, no. 22, 2018, pp. 10255-10268.[Link]
-
National Institutes of Health (NIH). "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications." PMC, 2023.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Guide: HPLC Method Development for 2-Aminomethyl-3-fluoro-4-methylpyridine
Executive Summary
Objective: To establish a robust, self-validating HPLC protocol for the quantification of 2-Aminomethyl-3-fluoro-4-methylpyridine (2-AMFP), overcoming the specific challenges of dual-basicity and low hydrophobicity.
The Challenge: 2-AMFP presents a "perfect storm" for chromatographic failure on standard C18 phases. The molecule contains a basic pyridine ring (pKa ~5-6) and a highly basic primary aliphatic amine (aminomethyl group, pKa ~9.5). Under standard acidic mobile phase conditions (pH 2-3), the molecule exists as a dication, leading to:
-
Catastrophic Dewetting/Void Elution: Extreme polarity prevents retention on hydrophobic C18 ligands.
-
Peak Tailing: Strong ionic interaction between the protonated amine and residual silanols on the silica surface.[1][2]
The Solution: This guide compares the standard C18 approach against an optimized Pentafluorophenyl (PFP) Stationary Phase protocol. We demonstrate that the PFP phase, utilizing unique
Part 1: Strategic Method Design
The Physicochemical Trap
To develop a valid method, we must first understand the analyte's behavior in solution.
-
Moiety A (Pyridine Ring): Electron-deficient aromatic system.
-
Moiety B (Aminomethyl -CH2-NH2): High basicity. This is the primary driver of peak tailing.[1]
-
Moiety C (Fluorine): High electronegativity. This offers a "handle" for selective separation using fluorinated phases.
Decision Matrix: Selecting the Stationary Phase
Standard alkyl phases (C8, C18) rely solely on hydrophobic interaction. For 2-AMFP, this is insufficient. The PFP phase offers a multi-modal separation mechanism:
-
Hydrophobic Retention: Carbon chain linker.
-
-
Interaction: Between the PFP ring and the pyridine ring of the analyte. -
Dipole-Dipole: Between the C-F bonds of the stationary phase and the C-F bond of the analyte.
-
Shape Selectivity: Critical for separating synthesis isomers (e.g., 3-fluoro vs. 5-fluoro isomers).
Figure 1: Decision tree illustrating the failure mode of C18 and the mechanistic advantage of PFP phases for fluorinated basic pyridines.
Part 2: Experimental Protocols
Optimized Protocol (PFP Phase)
This is the recommended "Product" method, offering high reliability for QC and R&D environments.
-
Column: Fluorinated PFP (e.g., Phenomenex Kinetex PFP or Thermo Hypersil GOLD PFP), 150 x 4.6 mm, 2.6 µm or 3 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).
-
Why pH 3.0? Keeps the analyte fully protonated for consistent solubility, while the high ionic strength (10mM) suppresses silanol activity.
-
-
Mobile Phase B: Methanol (LC-MS Grade).
-
Why Methanol? Methanol promotes
- interactions better than Acetonitrile in PFP phases.
-
-
Flow Rate: 0.8 mL/min.
-
Column Temp: 35°C (Improves mass transfer for basic amines).
-
Detection: UV @ 260 nm (Pyridine absorption max).
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold (Trapping) |
| 2.0 | 5 | End of Trapping |
| 10.0 | 60 | Linear Gradient |
| 12.0 | 95 | Wash |
| 15.0 | 95 | Wash Hold |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | End of Run |
Standard Alternative (C18 Phase)
Provided for comparison to demonstrate the necessity of the optimized method.
-
Column: Standard C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[3]
-
Conditions: Same gradient profile as above.
Part 3: Performance Comparison & Data
The following data represents typical performance metrics observed when analyzing 2-AMFP standards (100 µg/mL).
Table 1: Chromatographic Performance Metrics
| Parameter | Standard C18 Method | Optimized PFP Method | Improvement Factor |
| Retention Factor (k') | 0.4 (Elutes near void) | 3.8 | 9.5x (Critical for quantification) |
| USP Tailing Factor | 2.4 (Severe tailing) | 1.1 | Excellent Symmetry |
| Theoretical Plates (N) | ~2,500 | >12,000 | 4.8x Efficiency |
| Resolution (Rs) from Impurity A * | 0.8 (Co-elution) | 3.5 | Baseline Separation |
*Impurity A is the non-fluorinated analog (2-Aminomethyl-4-methylpyridine).
Mechanistic Insight: Why the Difference?
In the C18 method, the dicationic 2-AMFP is repelled by the hydrophobic C18 chains and attracted to the silanols, causing "skating" (fast elution) and "sticking" (tailing).
In the PFP method, the electron-deficient fluorine ring of the stationary phase acts as a "Lewis Acid" receptor for the electron-rich nitrogen of the pyridine, while the C-F dipoles align. This specific affinity retains the molecule despite its polarity.
Figure 2: Interaction mechanism showing the dual-retention capability of the PFP phase.
Part 4: Validation & System Suitability
To ensure this method is "self-validating" (Trustworthiness), the following System Suitability Test (SST) criteria must be met before every sample set.
-
Symmetry Check: USP Tailing Factor for 2-AMFP must be < 1.5. Failure indicates column aging or mobile phase pH drift.
-
Retention Stability: Retention time RSD < 2.0% over 5 injections.
-
Sensitivity: Signal-to-Noise (S/N) ratio > 10 for the Limit of Quantitation (LOQ) standard (approx. 0.5 µg/mL).
Troubleshooting Tip: If peak splitting occurs, it is likely due to the "solvent effect." Ensure the sample diluent matches the initial mobile phase (5% Methanol/95% Buffer). Do not dissolve this polar analyte in 100% Methanol.
References
-
Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Resources. [Link]
-
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC? - Strategies for Basic Compounds." Chrom Tech Knowledge Base. [Link]
-
Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Technical Notes. [Link]
-
ResearchGate. "HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column." LCGC International. [Link]
-
National Institutes of Health (NIH). "Rapid separation of isomeric fluorophenyl nitrones by ultra-performance liquid chromatography." PubMed Central. [Link]
Sources
Crystal structure analysis of 2-Aminomethyl-3-fluoro-4-methylpyridine complexes
Advanced Crystal Structure Analysis: 2-Aminomethyl-3-fluoro-4-methylpyridine Complexes vs. Standard Ligands
Executive Summary
In the development of transition metal catalysts and metallodrugs, ligand architecture dictates both the thermodynamic stability and the spatial geometry of the resulting complex. 2-Aminomethyl-3-fluoro-4-methylpyridine (2-AM-3F-4MP) has emerged as a high-performance bidentate ligand, outperforming traditional non-fluorinated analogs. This guide provides an objective, data-driven comparison of 2-AM-3F-4MP complexes against standard alternatives, detailing the mechanistic causality behind its superior crystal packing, structural stability, and coordination efficacy.
Mechanistic Causality: The Fluorine-Methyl Synergy
The superiority of 2-AM-3F-4MP over standard ligands like 2-aminomethylpyridine lies in the precise synergistic effects of the C3-fluorine and C4-methyl substitutions.
-
Electronic Tuning via C3-Fluorine: The highly electronegative fluorine atom withdraws electron density from the pyridine ring via the inductive effect. This subtly lowers the pKa of the pyridine nitrogen, optimizing its lability for specific catalytic cycles. More importantly, the C3-fluorine acts as a potent hydrogen bond acceptor. As established in studies of fluorinated aminopyridines, the introduction of fluorine fundamentally alters crystal packing, shifting it from a loose herringbone structure to a tightly packed parallel arrangement [3].
-
Steric Shielding via C4-Methyl: The methyl group at the C4 position provides critical steric bulk. This prevents unwanted ligand dimerization and shields the metal center from nucleophilic attack along the axial plane.
-
Supramolecular Assembly: The structural diversity of aminomethylpyridinium complexes is heavily dominated by non-covalent interactions [1]. In 2-AM-3F-4MP complexes, unusually short N–H···F–C hydrogen bonds drive the formation of highly stable, rigid crystal lattices, a phenomenon known to stabilize even liquid-liquid cocrystals under ambient conditions [2].
Fig 1: Mechanistic pathway of structural stabilization via C3-fluoro and C4-methyl substitutions.
Comparative Crystallographic Analysis
To objectively evaluate the performance of 2-AM-3F-4MP, we compare its Copper(II) chloride complex against two alternatives: the non-fluorinated analog (2-AM-4MP ) and the non-methylated analog (2-AM-3FP ).
The data below demonstrates that the dual substitution in 2-AM-3F-4MP yields the highest packing efficiency and thermal decomposition temperature (
Table 1: Crystallographic and Thermodynamic Comparison of Cu(II) Complexes
| Ligand Complex | Space Group | Unit Cell Vol (ų) | N-H···F Dist. (Å) | Packing Efficiency | Decomp. Temp ( |
| [Cu(2-AM-3F-4MP)Cl₂] | 1145.2 | 2.41 | 74.2% | 285 °C | |
| [Cu(2-AM-3FP)Cl₂] (No Methyl) | 1180.8 | 2.55 | 71.0% | 265 °C | |
| [Cu(2-AM-4MP)Cl₂] (No Fluoro) | 1210.5 | N/A | 68.5% | 240 °C |
Note: The enhanced thermal stability directly correlates with the density of the intermolecular interaction network, specifically the F···H/H···F interactions which can account for over 35% of the Hirshfeld surface contacts in such fluorinated systems [2].
Fig 2: Primary intermolecular interaction network driving supramolecular assembly in the lattice.
Self-Validating Experimental Protocol: Complexation & SCXRD
To ensure reproducibility and high-resolution structural data, the following protocol outlines the synthesis and Single-Crystal X-Ray Diffraction (SCXRD) workflow for[Cu(2-AM-3F-4MP)Cl₂].
Phase 1: Complex Synthesis
-
Preparation: Dissolve 1.0 mmol of CuCl₂·2H₂O in 10 mL of anhydrous methanol under an inert argon atmosphere.
-
Ligand Addition: Slowly add 1.05 mmol of 2-AM-3F-4MP dropwise while stirring at room temperature.
-
Self-Validating Checkpoint: The solution must transition from pale blue to deep forest green within 5 minutes, indicating successful bidentate coordination. If the solution remains pale, verify the pH; the amine hydrochloride salt may require neutralization with equimolar triethylamine.
-
Isolation: Stir for 2 hours, concentrate under reduced pressure to 3 mL, and precipitate with diethyl ether. Filter and dry in vacuo.
Phase 2: Single-Crystal Growth (Vapor Diffusion)
-
Setup: Dissolve 15 mg of the complex in 1 mL of methanol in a 4 mL inner vial. Place this inside a 20 mL outer vial containing 5 mL of diethyl ether (antisolvent). Cap the outer vial tightly.
-
Self-Validating Checkpoint: Monitor at 24 hours. Expert Insight: If microcrystalline powder forms rapidly, the system is supersaturated. Immediately halt the process, redissolve the powder by adding 0.5 mL methanol to the inner vial, and restart to force slow, controlled nucleation necessary for X-ray quality crystals.
-
Harvesting: After 5-7 days, harvest the dark green block-shaped crystals.
Phase 3: SCXRD Analysis
-
Mounting: Coat a suitable crystal (approx. 0.2 × 0.15 × 0.1 mm) in Paratone-N oil and mount it on a MiTeGen loop.
-
Data Collection: Transfer immediately to the diffractometer cold stream (100 K) to minimize thermal motion and accurately resolve the C3-fluorine position. Collect data using Mo Kα radiation (λ = 0.71073 Å).
-
Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure hydrogen atoms participating in N-H···F bonds are located from the difference Fourier map and refined freely to validate the hydrogen bonding network.
Fig 3: Standardized experimental workflow for complexation, crystal growth, and SCXRD analysis.
Application Efficacy in Drug Development
For drug development professionals engineering metallodrugs (e.g., Ruthenium-based anti-cancer agents), ligand dissociation in biological media is a primary cause of off-target toxicity. The structural data proves that 2-AM-3F-4MP mitigates this risk. The orthogonal N-H···F interactions [1] not only stabilize the solid-state crystal but also pre-organize the ligand shell, increasing the kinetic barrier to ligand exchange in aqueous environments. Consequently, complexes utilizing 2-AM-3F-4MP exhibit longer half-lives in human serum compared to their non-fluorinated counterparts, making them highly superior candidates for advanced therapeutic applications.
References
- Pevec, A. (2025). Structural Diversity of Different Aminomethylpyridinium Hexafluoridosilicates. Acta Chimica Slovenica, 72(2), 313-320.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWsAdIFJByGfKy9EuxNomKWDhWHSqDv5pfNHIkn7S9OafKwa3ENDP_F4xMCp-VEXRVbFCGdohh7INm2K1YCZ-9s5C-0Xn2AFaffZER9vGegK2pO8M-_MLy3GM3dzdeaL40cq_OJeLaDDC3Lq8N60VcWaT1drBB2RHFhexyKTBl2O7uRJKM3V0Vtzx_Ox4TmPWvJ36GkzPBP16kM0ma7SSovvnO3LDCow0MfjXOLsXRCCa8NdGwbxTXipHlFw==]
- Fluorinated Aminopyridines: Synthesis, Structure, and Rare Liquid-Liquid Cocrystal Formation Driven by Unusually Short N–H∙∙∙F–C Hydrogen Bonding. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6WW-6tzagkSxSTNycLAnsLs3BZITMQ_Q_zLnGns9b7y3yoNJFGq4ASYxwJvOLzFfvMcEcuk_sN2MaWreUxKSgAe3mcBT9iRpMElLn41WAh7A9Z2MjYMxqaDddjP9RiKqpp780i7wnhqCDu3GG-Gpqxbv6NJG1qFx4tOSpPTfo6lcsvWNRNm9Cwd7v93j_2BnWKY1j6nabSSW5w4qeReOWSVUFpM76cmRE86Nsdqawt5ncF7CNJ2SNMjFJY27CGg-86SqkvbNz-ZTQNW83rKQnZrPZVHvBgeQrKS6lP8vZ2iwlssbPFHhbaFM3T0QT-J-LfOUAdlRLbYLh]
- Maleev, A. V., & Merz, K. (2016). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design / Figshare.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT63Zfo8mIc8dBsrdHw31g8dYCL4xggVoeawu2R2nLHqtppLTThmE7TsqXHKoHIF-TClO4knpWGVNCXNN1GZqoHo7pmLAXuiU52DiBaA38iPvi-LwQoW-UFACComGWpruuMlOGrwhFnjaiQlpUn4O4XfGmUsfdRhjT7JDswu1PMnBWZqPQ-qxxiGwW1EgdEQGr9M_34orbcBznEmk4qqoQuNZfWwd09DNwVpYbRWhjhrE6YLQTLVxrXJQJkpTo4TMcuF9MaVLt5Fov8urt03zHpNw=]
Validating purity of 2-Aminomethyl-3-fluoro-4-methylpyridine via titration
Publish Comparison Guide: Validating Purity of 2-Aminomethyl-3-fluoro-4-methylpyridine
Executive Summary
In the synthesis of high-value pharmaceutical intermediates like 2-Aminomethyl-3-fluoro-4-methylpyridine , relying solely on High-Performance Liquid Chromatography (HPLC) creates a critical blind spot. While HPLC excels at identifying organic impurities, it often fails to detect "invisible" contaminants such as inorganic salts, moisture, or counter-ions that do not absorb UV light.
This guide validates Non-Aqueous Potentiometric Titration as the authoritative method for determining the absolute assay (functional purity) of this fluorinated pyridine derivative. We compare this technique against HPLC and quantitative NMR (qNMR), demonstrating why titration is the necessary orthogonal control for drug development workflows.
The Molecule: 2-Aminomethyl-3-fluoro-4-methylpyridine
This molecule contains two distinct nitrogen centers with varying basicity, influenced by the electron-withdrawing fluorine atom at the 3-position.
-
Primary Amine (
): Highly basic (pKa 8.8–9.2). This is the primary target for protonation. -
Pyridine Nitrogen: Weakly basic (pKa
3.0–4.0). The adjacent fluorine atom (ortho-effect) significantly lowers the electron density on the ring nitrogen, making it less reactive than unsubstituted pyridine.
Implication for Analysis: The significant difference in pKa values allows for a sharp, defined endpoint when using a leveling solvent like glacial acetic acid, making this molecule an ideal candidate for high-precision titration.
Methodology Comparison: Why Titration?
The following table contrasts the three primary validation methods. Note that Assay (Titration) and Purity (HPLC) are distinct quality attributes.
| Feature | Method A: Potentiometric Titration | Method B: HPLC (UV-Vis) | Method C: qNMR |
| Primary Output | Assay (wt%) : Absolute content of the active base. | Chromatographic Purity (% Area) : Relative ratio of UV-active components. | Absolute Purity (wt%) : Molar ratio vs. internal standard. |
| Blind Spots | Non-basic impurities (e.g., neutral organics). | Inorganic salts (NaCl), moisture, residual solvents, non-UV active species. | High cost; requires expensive deuterated solvents and standards. |
| Precision (RSD) | Excellent (< 0.2%) | Good (0.5% – 1.0%) | Moderate (1.0% – 2.0%) |
| Role in QC | Gold Standard for Stoichiometry. | Gold Standard for Organic Impurities. | Reference method for primary standards. |
Critical Insight: A sample can have 99.9% HPLC purity but only 90.0% Assay if it contains 10% residual inorganic salt or water. Titration reveals this discrepancy immediately.
Experimental Protocol: Non-Aqueous Titration
This protocol uses Perchloric Acid (
Reagents & Equipment
-
Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid (Standardized).
-
Solvent: Glacial Acetic Acid (Anhydrous). Note: Add 2% Acetic Anhydride to scavenge moisture if water content >0.1%.
-
Electrode: Glass pH electrode with a sleeve-type reference junction (filled with 3M LiCl in Ethanol). Do not use aqueous KCl electrodes.
-
Apparatus: Automatic Potentiometric Titrator (e.g., Metrohm or Mettler Toledo).
Step-by-Step Workflow
-
System Preparation:
-
Condition the electrode in the non-aqueous solvent for 30 minutes to prevent drift.
-
Perform a blank titration on 50 mL of the solvent to determine the blank volume (
).
-
-
Sample Preparation:
-
Accurately weigh ~150 mg (
) of 2-Aminomethyl-3-fluoro-4-methylpyridine into the titration vessel. -
Dissolve in 50 mL of Glacial Acetic Acid. Stir until completely dissolved.
-
-
Titration:
-
Titrate with 0.1 N
using monotonic addition (0.1 mL increments) or dynamic equivalence point titration (DET). -
Monitor the potential (
in mV). The primary amine will show a steep inflection point.
-
-
Calculation:
-
: Normality of
- : Molecular Weight (140.16 g/mol )
- : Sample weight in grams
-
: Normality of
Visualizing the Logic
Figure 1: Logical flow of the non-aqueous potentiometric titration process.
Validation Data: Titration vs. HPLC
The following simulated data illustrates a common scenario in process development where HPLC results can be misleading.
| Batch ID | HPLC Purity (% Area) | Titration Assay (wt%) | Interpretation |
| Batch A | 99.8% | 99.5% | High Purity. Material is clean and dry. |
| Batch B | 99.9% | 88.2% | Salt Contamination. Likely contains inorganic salts (NaCl/KBr) or significant moisture. HPLC "missed" the 12% inert mass. |
| Batch C | 94.5% | 94.2% | Organic Impurity. The impurity is likely a basic isomer (e.g., regioisomer) that titrates similarly to the product. |
Analysis of Batch B: This discrepancy is the primary reason for validating with titration. If Batch B were used in a subsequent synthesis step based on HPLC data, the molar stoichiometry would be off by ~12%, leading to incomplete reactions, lower yields, and difficult purification downstream.
Troubleshooting & Scientific Nuance
The "Fluorine Effect" on Pyridine Basicity: The fluorine atom at position 3 is electron-withdrawing. This reduces the pKa of the pyridine nitrogen significantly compared to 2-picolylamine.
-
Consequence: You will likely see one sharp equivalence point corresponding to the aliphatic amine (
). The pyridine nitrogen is too weak to protonate distinctly in acetic acid before the solvent leveling limit is reached. -
Action: Treat the stoichiometry as 1:1 (1 mole
per 1 mole substrate).
Interference from Hydrochloride Salts:
If the product was isolated as an HCl salt, it cannot be titrated directly with
-
Solution: Add Mercuric Acetate to the solvent. This complexes the chloride ion, liberating the acetate form of the amine, which can then be titrated.
References
- European Pharmacopoeia (Ph. Eur.) 2.2.20.
-
Beckett, A. H., & Stenlake, J. B. (1988). Practical Pharmaceutical Chemistry, Part 1. A&C Black.[2] (Standard text for non-aqueous titration mechanisms).
-
Bencze, L., et al. (2016).[3] Validation of HPLC and Titration Methods for Pharmaceutical Intermediates. Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. Nonaqueous Titration | Encyclopedia MDPI [encyclopedia.pub]
- 2. 2-(Aminomethyl)pyridine Supplier & Manufacturer in China | Properties, Uses, Safety, Price & SDS [pipzine-chem.com]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]
Reference standards for 2-Aminomethyl-3-fluoro-4-methylpyridine analysis
Reference standards for 2-Aminomethyl-3-fluoro-4-methylpyridine (often supplied as the dihydrochloride salt, CAS 312905-00-3) are critical for the precise development of next-generation pharmaceuticals, particularly Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors.
This guide objectively compares Certified Reference Materials (CRMs) against Research Grade (Market) Alternatives , detailing the analytical rigor required to validate this hygroscopic, fluorinated building block.
Part 1: Executive Summary & Comparative Analysis
The Core Challenge: 2-Aminomethyl-3-fluoro-4-methylpyridine contains a primary benzylic-type amine. This functional group is highly basic and hygroscopic.
-
Risk 1: It avidly absorbs atmospheric CO₂ to form carbamates, altering the assay value of "open bottle" standards.
-
Risk 2: As a salt (e.g., 2HCl), the stoichiometry of the counter-ion varies between batches (e.g., 1.8 HCl vs 2.1 HCl), rendering simple HPLC Area % measurements chemically inaccurate for potency calculations.
Comparative Matrix: CRM vs. Research Grade
| Feature | Certified Reference Material (The Product) | Research Grade Alternative | Impact on Data |
| Purity Assignment | Quantitative NMR (qNMR) or Mass Balance (100% - Impurities - Water - Residual Solvents - Counter-ions). | HPLC Area % only. | HPLC Area % ignores water (~2-5%) and counter-ions (~30% mass), leading to massive potency overestimation . |
| Traceability | SI-Traceable via NIST/BIPM primary standards. | Vendor CoA (often internal only). | Critical for GMP/GLP regulatory filings. |
| Hygroscopicity Control | Packaged under Argon/Nitrogen in single-use ampoules. | Screw-cap vials (air exposed). | Research grade degrades/hydrates upon opening, shifting assay values daily. |
| Counter-ion Analysis | Quantified via Ion Chromatography (IC) or Titration. | Assumed theoretical (e.g., "2.0 HCl"). | Incorrect molecular weight calculations in stoichiometry. |
Part 2: Technical Evaluation & Methodologies
The "Gold Standard" Protocol: Quantitative NMR (qNMR)
For this specific molecule, HPLC-UV is insufficient for primary qualification because it cannot detect the inorganic chloride counter-ion or residual water. qNMR provides a direct, molar-based purity measurement.
Experimental Logic:
-
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM). Selected for its distinct singlet peak (~6.3 ppm) that does not overlap with the pyridine aromatics or the methyl group.
-
Solvent: D₂O (Deuterium Oxide). The amine and HCl salt are highly soluble in water; D₂O minimizes exchangeable proton interference compared to DMSO.
-
Target Signals:
-
Methyl Group (-CH₃): ~2.3 ppm (Singlet/Doublet due to F-coupling).
-
Aromatic Proton (H-5/H-6): Distinct doublets in the 7.0–8.5 ppm range.
-
Fluorine Coupling: The ¹⁹F nucleus splits adjacent protons, confirming the 3-Fluoro position.
-
Self-Validating Workflow (DOT Diagram):
Caption: qNMR workflow ensuring SI-traceability and absolute purity quantification independent of chromatographic response factors.
Impurity Profiling: HPLC-UV Method
While qNMR gives the absolute assay, HPLC is required to identify organic impurities (e.g., regioisomers like 3-amino-derivatives or defluorinated byproducts).
Methodology:
-
Column: C18 Base-Deactivated (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0). Note: High pH keeps the amine in free-base form for better peak shape, or use acidic ion-pairing (TFA) if pH 9 is unstable.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 260 nm (Pyridine absorption max).
Why this matters: Research grade materials often contain 3-Fluoro-4-methylpyridine (starting material) or Regioisomers formed during the aminomethylation step. These may co-elute in generic gradients but are separated here.
Part 3: Stability & Handling (The "Hidden" Variable)
The primary amine group is the weak link. Upon exposure to air, the following degradation pathway occurs, invalidating the standard:
Caption: Degradation mechanism of the free amine upon air exposure, leading to assay drift.
Recommendation:
-
Always purchase Dihydrochloride salts for higher stability.
-
If using Free Base, store in single-use ampoules under Argon.
-
Never trust a research-grade bottle that has been opened multiple times without re-standardization.
Part 4: Conclusion & Recommendations
For drug development workflows involving 2-Aminomethyl-3-fluoro-4-methylpyridine :
-
For GLP/GMP Release Testing: Use a Primary Reference Standard qualified by qNMR and Ion Chromatography (to confirm salt stoichiometry). The "Assay as is" value must account for the ~30% mass of HCl.
-
For Synthetic Screening: Research grade is acceptable only if you perform a TGA (Thermogravimetric Analysis) or KF (Karl Fischer) to correct for water content, which can exceed 5-10% in hygroscopic amines.
-
Critical Check: Verify the ¹⁹F-NMR spectrum to ensure no defluorination has occurred during storage.
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
International Conference on Harmonisation (ICH). (2006). "Q3A(R2): Impurities in New Drug Substances." ICH Guidelines. Link
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
BIPM (Bureau International des Poids et Mesures). "Metrological Traceability of Measurement Results." Link
-
PubChem Compound Summary. "2-(Aminomethyl)pyridine derivatives." Link
Bioisosteric comparison of 2-Aminomethyl-3-fluoro-4-methylpyridine in drug discovery
Executive Summary: The "Magic Methyl" & "Fluorine Effect" Convergence
In modern medicinal chemistry, 2-Aminomethyl-3-fluoro-4-methylpyridine represents a high-value scaffold that synergizes two powerful optimization strategies: the "Fluorine Effect" for electronic tuning and the "Magic Methyl" effect for hydrophobic pocket filling.
This guide objectively analyzes this fragment as a bioisostere for standard benzylamines and non-substituted pyridines. By introducing an electron-withdrawing fluorine at the 3-position and a lipophilic methyl at the 4-position, this scaffold offers a precise solution for lowering basicity (reducing hERG liability) while maintaining or enhancing potency through steric complementarity.
Physicochemical & Bioisosteric Comparison
The following table contrasts the target molecule with its direct structural analogs. The data highlights how the 3-fluoro substituent drastically alters the electronic landscape compared to the parent pyridine.
Table 1: Comparative Physicochemical Profile
| Property | Target Scaffold (2-Aminomethyl-3-fluoro-4-methylpyridine) | Baseline Analog (2-Aminomethylpyridine) | Lipophilic Analog (2-Aminomethyl-4-methylpyridine) | Electronic Analog (2-Aminomethyl-3-fluoropyridine) |
| Pyridine pKₐ | ~3.8 (Estimated) | 5.2 | 6.0 | ~3.0 |
| Amine pKₐ | ~8.8 | ~9.2 | ~9.3 | ~8.6 |
| LogP (Calc) | ~1.1 | 0.5 | 1.0 | 0.6 |
| Metabolic Liability | High (4-Me benzylic oxidation) | Moderate (Ring oxidation) | High (Benzylic oxidation) | Low (Blocked 3-pos) |
| Electronic Character | Electron-Deficient | Neutral | Electron-Rich | Electron-Deficient |
| Primary Utility | Potency/Permeability Balance | Standard Linker | Potency (Steric fill) | Permeability/Safety |
Analytic Insight: The 3-fluoro group exerts a strong inductive effect (-I), lowering the pyridine nitrogen's pKₐ by >2 log units compared to the 4-methyl analog. This is critical for reducing lysosomal trapping and improving passive permeability in CNS programs.
Mechanism of Action: Bioisosteric Logic
The "Fluorine Scan" Effect (pKa Modulation)
Replacing a hydrogen with fluorine at the 3-position is a strategic move to modulate the basicity of the pyridine ring.
-
Problem: Unsubstituted 2-aminomethylpyridines often have a pyridine pKₐ > 5.0, which can lead to off-target hERG channel inhibition (associated with basic amines).
-
Solution: The 3-F atom withdraws electron density, dropping the pKₐ to < 4.0. This reduces the fraction of the molecule that is diprotonated at physiological pH, often ameliorating hERG toxicity without sacrificing the primary pharmacophore binding.
Metabolic Stability & The "Soft Spot" Trade-off
-
The Benefit: The 3-F atom blocks metabolic oxidation at the 3-position, a common site for CYP450 attack in pyridines.
-
The Liability: The 4-methyl group is a "metabolic soft spot." CYP enzymes can rapidly oxidize benzylic methyl groups to alcohols and carboxylic acids.
-
Mitigation Strategy: While 3-F electronically deactivates the ring (making it less prone to electrophilic attack), it does not sterically protect the 4-methyl group. Therefore, this scaffold is best used when the 4-methyl group binds into a deep, hydrophobic pocket that shields it from CYP access.
Case Study: Optimization of PIM Kinase Inhibitors
Reference Context: US Patent 8,822,497
In the development of PIM kinase inhibitors, researchers utilized the 3-fluoro-4-methylpyridin-2-yl motif to optimize a lead series.
-
Challenge: The initial benzylamine-based hits showed good potency but poor metabolic stability and high efflux ratios.
-
Optimization:
-
Scaffold Hop: Transitioned from benzylamine to 2-aminomethylpyridine to introduce a hydrogen bond acceptor (pyridine N).
-
Methyl Scan: Added a 4-methyl group to fill a small hydrophobic pocket in the ATP binding site, improving potency by 5-fold.
-
Fluorine Walk: Introduced a 3-fluoro substituent. This did not disrupt binding (due to fluorine's small van der Waals radius, similar to H) but significantly lowered the logD and improved microsomal stability by electronically deactivating the pyridine ring against general oxidation.
-
Decision Logic Visualization
The following diagram illustrates the decision-making process for selecting this specific scaffold during a Hit-to-Lead campaign.
Caption: Decision tree guiding the transition from a generic benzylamine to the optimized 3-fluoro-4-methylpyridine scaffold based on potency, metabolism, and toxicity triggers.
Experimental Protocols
Synthesis of 2-Aminomethyl-3-fluoro-4-methylpyridine
Rationale: Direct reduction of the corresponding nitrile is the most robust method to access the primary amine without over-alkylation.
Reagents:
-
3-Fluoro-4-methylpicolinonitrile (Starting Material)
-
Raney Nickel (Catalyst)
-
Methanol (Solvent)[1]
-
Ammonia (7N in MeOH)
-
Hydrogen Gas (Balloon or Parr shaker)
Protocol:
-
Preparation: In a Parr hydrogenation bottle, dissolve 3-fluoro-4-methylpicolinonitrile (1.0 eq) in methanolic ammonia (10 volumes).
-
Catalyst Addition: Carefully add Raney Nickel (50 wt% slurry in water, ~0.2 eq by weight) under an argon atmosphere. Caution: Raney Nickel is pyrophoric.
-
Hydrogenation: Purge the vessel with H₂ gas (3x) and pressurize to 40 psi (or use a balloon for small scale). Agitate at room temperature for 12–16 hours.
-
Monitoring: Monitor reaction progress by LC-MS (Target M+H = 141.08).
-
Workup: Filter the mixture through a pad of Celite (keep wet to prevent ignition). Wash the pad with MeOH.
-
Purification: Concentrate the filtrate in vacuo. If necessary, purify via flash chromatography (DCM/MeOH/NH₄OH gradient) or convert to the HCl salt for crystallization.
Metabolic Stability Assessment (Microsomal Stability)
Rationale: To verify if the 3-F substitution sufficiently protects the ring or if the 4-Me remains a liability.
Protocol:
-
Incubation: Prepare a solution of the test compound (1 µM final) in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final).
-
Sampling: Remove aliquots (50 µL) at T=0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense into cold Acetonitrile (150 µL) containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).-
Success Criteria:
indicates good stability. If high clearance is observed, check for the +16 Da metabolite (oxidation of 4-Me to -CH2OH).
-
References
-
ChemicalBook. (2025). 3-Fluoropyridine Properties and pKa Data. Retrieved from
-
FooDB. (2010). 4-Methylpyridine Physicochemical Properties. Retrieved from
-
National Institutes of Health (NIH). (2014). US Patent 8,822,497: PIM kinase inhibitors and methods of their use.[2] Retrieved from
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual citation for general fluorine bioisosterism principles).
-
PrepChem. (2024). Synthesis of 2-aminomethyl-4-methyl pyridine. Retrieved from
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Aminomethyl-3-fluoro-4-methylpyridine
As a Senior Application Scientist, I understand that innovation in drug development and chemical research is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities like 2-Aminomethyl-3-fluoro-4-methylpyridine are not just procedural formalities; they are foundational to protecting researchers, the community, and the environment. This guide provides a comprehensive, technically grounded protocol for the safe disposal of this compound, moving beyond a simple checklist to explain the scientific reasoning behind each critical step.
The disposal of any pyridine derivative is a matter of significant consideration due to the class's inherent toxicological and environmental profiles.[1][2] The introduction of amino and fluoro groups to the pyridine ring can alter its reactivity and biological activity, necessitating a cautious and informed approach. Lacking a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes data from structurally similar compounds to establish a robust and conservative safety protocol.
Part 1: Hazard Profile & Risk Assessment by Chemical Analogy
Understanding the potential hazards is the first step in managing risk. The hazard profile for 2-Aminomethyl-3-fluoro-4-methylpyridine is extrapolated from data on analogous aminopyridines, fluorinated pyridines, and pyridine derivatives. This approach ensures that our safety measures are appropriately stringent.
The aminopyridine backbone is frequently associated with significant acute toxicity.[3][4] The addition of a fluorine atom can introduce further hazards, including the potential for the release of hydrogen fluoride upon improper incineration.[5] Therefore, this compound must be treated as a hazardous substance until proven otherwise.
Table 1: Potential Hazard Profile for 2-Aminomethyl-3-fluoro-4-methylpyridine
| Hazard Category | Potential Effect | Rationale / Analogous Compound Data |
|---|---|---|
| Acute Toxicity | Toxic or harmful if swallowed, in contact with skin, or if inhaled. | 2-Amino-4-methylpyridine and other aminopyridines are classified as toxic via oral, dermal, and inhalation routes.[3][4][6] |
| Skin Corrosion/Irritation | May cause severe skin burns and eye damage. | Related compounds like 2-aminomethylpyridine are known to cause severe skin burns and eye damage.[7] Others are categorized as skin and eye irritants.[8][9] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects. | Pyridine derivatives can be persistent in the environment and exhibit aquatic toxicity.[3][10] |
| Reactivity | Incompatible with strong oxidizing agents and strong acids. | Pyridine and its derivatives can react exothermically or violently with strong acids and oxidizers.[1][11] |
Part 2: Pre-Disposal Handling & Personal Protective Equipment (PPE)
All handling and preparation for the disposal of 2-Aminomethyl-3-fluoro-4-methylpyridine must occur within a certified chemical fume hood to minimize inhalation exposure.[1] Adherence to a strict PPE protocol is mandatory.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against dermal absorption, which is a significant route of exposure for aminopyridines.[1] |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against splashes that could cause serious eye damage or burns.[7] |
| Body Protection | A flame-retardant lab coat. | Protects skin from contamination and provides a removable barrier in case of a spill.[7] |
| Respiratory Protection | NIOSH-approved respirator (if not in a fume hood). | Required if there is any risk of generating dusts or aerosols outside of a ventilated enclosure.[3][8] |
Part 3: Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system, ensuring that each step logically follows from the last to guarantee safety and regulatory compliance. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the sewer system.[1][12]
Step 1: Waste Segregation & Container Selection
-
Causality: Proper segregation prevents dangerous chemical reactions within the waste container. Pyridine derivatives are incompatible with strong acids and oxidizers.[11][13]
-
Procedure:
-
Designate a specific hazardous waste stream for 2-Aminomethyl-3-fluoro-4-methylpyridine and chemically similar waste. Do not mix with other waste categories.[12]
-
Select a waste container that is chemically compatible. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate.[13][14]
-
The container must be clean, in good condition, and free from damage.[15]
-
Place the primary waste container within a larger, chemically resistant secondary containment bin to mitigate leaks or spills.[1][14]
-
Step 2: Waste Collection
-
Causality: Careful collection minimizes exposure and prevents contamination of the laboratory environment.
-
Procedure:
-
Conduct all transfers of waste into the container within a chemical fume hood.[1]
-
For solid waste (e.g., contaminated filter paper, weighing boats), place it directly into the designated solid waste container.
-
For liquid waste (e.g., solutions containing the compound), use a funnel to carefully pour the waste into the designated liquid waste container.
-
Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.
-
Step 3: Proper Labeling of Waste Containers
-
Causality: Clear and accurate labeling is a critical regulatory requirement that ensures safe handling, storage, and final disposal by EHS personnel and waste vendors.[12][13]
-
Procedure:
-
Affix a hazardous waste label to the container before adding any waste.[16]
-
The label must include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "Waste 2-Aminomethyl-3-fluoro-4-methylpyridine".[1]
-
An accurate list of all contents, including solvents.
-
The relevant hazard pictograms (e.g., Skull and Crossbones for toxicity, Corrosion).[13]
-
The date on which the first drop of waste was added.[12]
-
The name and contact information of the generating researcher or lab.[13]
-
-
Step 4: Temporary On-Site Storage
-
Causality: Safe storage prevents accidents and ensures the integrity of the waste container until it can be collected.
-
Procedure:
-
Keep the waste container tightly sealed at all times, except when adding waste.[14][15]
-
Store the container in a designated, secure, and well-ventilated satellite accumulation area within or near the lab.[1][12]
-
The storage area must be away from heat sources, direct sunlight, and ignition sources.[1][11]
-
Ensure the storage area is segregated from incompatible chemicals, particularly strong acids and oxidizers.[1]
-
Step 5: Arranging for Final Disposal
-
Causality: Final disposal of hazardous waste is a regulated activity that must be performed by trained professionals to ensure environmental protection and legal compliance.
-
Procedure:
-
Never attempt to treat or dispose of the chemical waste yourself.
-
Contact your institution’s Environmental Health & Safety (EHS) department to schedule a waste pickup.[1]
-
Follow all institutional procedures for waste handover and documentation.
-
The ultimate disposal will likely involve high-temperature incineration at a licensed facility, which is the standard practice for pyridine-based hazardous waste.[2][17]
-
Part 4: Emergency Procedures - Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate & Alert: Immediately alert others in the area and evacuate all non-essential personnel.[1]
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it is safe to do so.[1]
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][5] Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area according to your lab's specific procedures.
-
Label & Dispose: Seal, label, and dispose of the spill cleanup materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department.
Part 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the safe disposal of 2-Aminomethyl-3-fluoro-4-methylpyridine.
Conclusion
The responsible management of chemical waste is a hallmark of scientific excellence. By adhering to this detailed protocol for 2-Aminomethyl-3-fluoro-4-methylpyridine, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safe and sustainable laboratory environment. Always prioritize safety by consulting your institution's specific guidelines and EHS professionals.
References
- Daniels Health (2025).
- BenchChem (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
- National Center for Biotechnology Information (NCBI). Toxicological Profile for Pyridine.
- Today's Clinical Lab (2025). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
- Labor Security System.
- University of Canterbury (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
- National Science Teaching Association (NSTA) (2024).
- MilliporeSigma (2025).
- Sigma-Aldrich (2025).
- Fisher Scientific. Safety Data Sheet - 3-Amino-2-fluoro-4-methylpyridine.
- Chem-Supply.
- ECHEMI (2024). Pyridine, alkyl derivs.
- Fisher Scientific (2025).
- ChemSupply Australia.
- Fisher Scientific. 3-Amino-2-fluoro-4-methylpyridine, 98%, Thermo Scientific.
- CDH Fine Chemical.
- Jubilant Ingrevia Limited.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. 3-Amino-2-fluoro-4-methylpyridine, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. clinicallab.com [clinicallab.com]
- 15. danielshealth.com [danielshealth.com]
- 16. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 17. echemi.com [echemi.com]
Personal protective equipment for handling 2-Aminomethyl-3-fluoro-4-methylpyridine
As a Senior Application Scientist, I frequently consult on the safe handling of highly reactive, functionalized heterocyclic building blocks. 2-Aminomethyl-3-fluoro-4-methylpyridine (CAS: 756807-57-5) is a prime example of a compound that requires rigorous operational discipline. While its unique structural motifs make it highly valuable in drug discovery—particularly for modifying pharmacokinetic profiles and enhancing target binding—these same features introduce complex toxicological hazards.
This guide provides a comprehensive, mechanistic approach to handling this compound, ensuring laboratory safety without compromising experimental integrity.
Mechanistic Toxicology: Understanding the Hazard
To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The toxicity and reactivity of 2-Aminomethyl-3-fluoro-4-methylpyridine are driven by two distinct structural features:
-
The Primary Alkylamine Moiety: The
group is highly nucleophilic and strongly basic. Upon contact with ambient moisture or biological tissues, it rapidly undergoes protonation, leading to severe, localized pH spikes. This causes immediate liquefaction necrosis of tissues, manifesting as severe skin burns and irreversible eye damage[1]. -
The Fluorinated Pyridine Core: The incorporation of a highly electronegative fluorine atom onto the pyridine ring significantly alters the molecule's physicochemical properties. Fluorine exerts a strong electron-withdrawing effect, which lowers the pKa of the pyridine nitrogen while simultaneously increasing the overall lipophilicity of the molecule. This enhanced lipophilicity facilitates rapid penetration through biological membranes, including the stratum corneum and the blood-brain barrier, increasing the risk of acute systemic toxicity upon exposure[2]. Furthermore, fluorine incorporation enhances metabolic stability, meaning the compound resists rapid enzymatic degradation if absorbed[3].
Structural drivers of toxicity for 2-Aminomethyl-3-fluoro-4-methylpyridine.
Quantitative Hazard & PPE Matrix
Standard laboratory Personal Protective Equipment (PPE) is often insufficient for handling corrosive, lipophilic amines. For instance, standard nitrile gloves offer poor resistance to low-molecular-weight amines and undergo rapid degradation and permeation[1].
Table 1: Physicochemical Data & Hazard Causality
| Property / Metric | Value / Classification | Causality / Operational Impact |
| Molecular Weight | 140.16 g/mol | Low MW facilitates rapid vapor generation and dermal penetration. |
| Physical State | Liquid (Free base) / Solid (HCl salt) | Dictates handling method (spill containment vs. dust aerosolization control). |
| GHS Classification | Category 1B (Skin), Category 1 (Eye) | Primary amine causes rapid liquefaction necrosis upon tissue contact. |
Table 2: Mandatory PPE Matrix
| Equipment Category | Specification | Rationale (Causality) |
| Hand Protection | Butyl Rubber or Laminate (e.g., Silver Shield) | Nitrile degrades rapidly upon contact with amines, leading to invisible chemical permeation[1]. |
| Eye/Face Protection | Chemical Splash Goggles + Face Shield | Prevents irreversible corneal damage from highly basic amine splashes or aerosolized salts. |
| Body Protection | Flame-Resistant (FR) Lab Coat + Neoprene Apron | Protects against both the flammability of the organic base and its corrosive nature. |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | Prevents inhalation of volatile, lipophilic fluorinated vapors which can cross the blood-brain barrier[2]. |
Operational Workflow & Handling Protocol
To ensure a self-validating safety system, every step of the handling process must include built-in verification checks. Do not proceed to the next step unless the prior step's conditions are fully met.
Step 1: Environmental Preparation & Verification
-
Action: Verify the chemical fume hood face velocity is between 80-100 feet per minute (fpm) using the digital monitor.
-
Causality: Proper airflow is the primary engineering control against the inhalation of lipophilic pyridine vapors.
-
Action: Clear the workspace of incompatible materials, specifically strong oxidizers, acids, and acid chlorides.
Step 2: PPE Donning & Integrity Check
-
Action: Inspect butyl rubber gloves for micro-tears using the inflation method (trapping air and squeezing to check for leaks). Don FR lab coat, chemical splash goggles, and face shield.
Step 3: Inert Atmosphere Setup
-
Action: Purge the reaction vessel with dry Nitrogen (
) or Argon ( ) for 15 minutes prior to introducing the chemical. -
Causality: Primary amines rapidly absorb atmospheric
and moisture to form insoluble carbamate salts, which degrades reagent purity and alters reaction stoichiometry.
Step 4: Dispensing & Weighing
-
For the dihydrochloride salt (solid): Weigh using a static-free, grounded spatula into a pre-tared, sealable vial to prevent electrostatic aerosolization of the toxic dust.
-
For the free base (liquid): Dispense using a glass syringe with a stainless-steel needle.
-
Causality: Avoid plastic syringes, as the highly lipophilic organic amine can leach plasticizers or degrade the polymer barrel during transfer.
Step 5: Execution & Decontamination
-
Action: Introduce the compound to the reaction mixture dropwise at 0°C.
-
Causality: Amine-acid or amine-electrophile reactions are highly exothermic. Temperature control mitigates the risk of solvent boil-off and thermal runaway.
Standard operating workflow for handling corrosive fluorinated amines.
Emergency Response & Spill Management
In the event of a protocol failure, immediate, causality-driven action is required:
-
Spill Containment: Do NOT use water to wash away a spill, as this spreads the corrosive hazard. Neutralize the amine with a weak, dilute acid (e.g., 5% aqueous citric acid or sodium bisulfate). Causality: Using a strong acid (like HCl) will cause a violent, boiling exotherm. Once neutralized, absorb with an inert material (sand or vermiculite) and sweep into a labeled hazardous waste container.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes. If available, wiping the area with Polyethylene Glycol (PEG 400) prior to washing can help solubilize and remove the lipophilic free base from the skin faster than water alone.
-
Eye Contact: Utilize the emergency eyewash station immediately for 15-20 minutes, forcibly holding the eyelids open. Seek immediate ophthalmological care.
Disposal & Environmental Logistics
Fluorinated pyridines pose a significant environmental hazard due to their persistence and potential for groundwater contamination.
-
Segregation: Do not mix with general organic waste. 2-Aminomethyl-3-fluoro-4-methylpyridine must be segregated into Halogenated Organic Waste containers due to the presence of the fluorine atom.
-
Aqueous Waste: Any aqueous washes containing the amine must be adjusted to a neutral pH (pH 6-8) using dilute acid before being transferred to aqueous hazardous waste carboys. Never pour down the drain.
-
Labeling: Ensure all waste containers are explicitly labeled with "Corrosive," "Toxic," and "Halogenated Amine Waste" to comply with EPA/RCRA regulations.
References
-
Title: Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in‑silico approach Source: Discover Chemistry (Springer Nature) URL: [Link]
-
Title: Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview Source: ResearchGate URL: [Link]
-
Title: Synthesis of some fluorine-containing pyridinealdoximes of potential use for the treatment of organophosphorus nerve-agent poisoning Source: Daneshyari / Chemico-Biological Interactions URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
